molecular formula C4H6N8 B12220500 [1,2,4]Triazolo[1,5-a][1,3,5]triazine-2,5,7-triamine

[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2,5,7-triamine

Cat. No.: B12220500
M. Wt: 166.15 g/mol
InChI Key: MRFJJIDIBHPRHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2,5,7-triamine is a nitrogen-rich heterocyclic compound that serves as a key precursor in cutting-edge research, particularly in the fields of material science and medicinal chemistry. This fused triazolotriazine scaffold is characterized by its high thermal stability and nitrogen content, making it a valuable building block for the development of novel energetic materials. Researchers are exploring its use in the synthesis of next-generation, insensitive high-energy compounds and gas generators, as its derivatives have been shown to exhibit an excellent balance between detonation performance and low mechanical sensitivity . In parallel, the triazolo[1,5-a][1,3,5]triazine core is a structure of interest in pharmaceutical research. Studies on similar structures have demonstrated significant biological activity, including potent inhibition of enzymes like thymidine phosphorylase, which is a known angiogenesis promoter. This suggests potential applications for related compounds in the development of anti-cancer therapies, with some analogs showing a noticeable inhibitory effect on the expression of angiogenesis markers such as VEGF and MMP-9 in breast cancer cells . The compound is offered for Research Use Only and is intended for laboratory research purposes by qualified professionals. It is not intended for diagnostic or therapeutic use, nor for personal use.

Properties

Molecular Formula

C4H6N8

Molecular Weight

166.15 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a][1,3,5]triazine-2,5,7-triamine

InChI

InChI=1S/C4H6N8/c5-1-8-3(7)12-4(9-1)10-2(6)11-12/h(H6,5,6,7,8,9,10,11)

InChI Key

MRFJJIDIBHPRHJ-UHFFFAOYSA-N

Canonical SMILES

C1(=NC2=NC(=NN2C(=N1)N)N)N

Origin of Product

United States
Foundational & Exploratory

Engineering the Triazolo[1,5-a]triazine Scaffold: Chemical Properties, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The triazolo[1,5-a]triazine core is a privileged bicyclic heterocycle that has garnered significant attention in medicinal chemistry and drug development. Functioning as a 5-azapurine bioisostere, this scaffold offers a unique combination of enhanced lipophilicity, metabolic stability, and versatile hydrogen-bonding capabilities[1]. As a Senior Application Scientist, I have structured this technical guide to dissect the chemical properties, self-validating synthetic methodologies, and pharmacological applications of triazolo[1,5-a]triazine derivatives, providing actionable insights for researchers optimizing purine-like drug candidates.

Structural Biology & Chemical Properties

The [1,2,4]triazolo[1,5-a][1,3,5]triazine system consists of a five-membered electron-rich triazole ring fused to a six-membered electron-deficient triazine ring.

Key Chemical Characteristics:

  • Aromaticity and Stability: The fusion of these two rings creates a highly stable aromatic sextet[2]. The push-pull electronic nature of the fused system stabilizes the core against oxidative degradation, a common pitfall for endogenous purines.

  • Bioisosterism: By replacing the imidazole ring of a purine with a triazole, and the pyrimidine with a triazine, the scaffold mimics the spatial geometry of adenine and guanine[1]. However, the altered nitrogen placement significantly reduces susceptibility to purine-specific metabolic enzymes (e.g., adenosine deaminase).

  • Lipophilicity: The substitution of carbon atoms with nitrogen in specific positions alters the molecular dipole moment, generally enhancing the lipophilicity of the molecule. This property is critical for crossing the blood-brain barrier (BBB), making it an excellent scaffold for central nervous system (CNS) targets[1].

Synthetic Methodologies: The Cyclocondensation Strategy

Building the triazolo[1,5-a]triazine core typically relies on a bottom-up cyclocondensation approach. Rather than attempting to heavily functionalize a pre-formed bicyclic core, it is far more efficient to construct the triazine ring onto a pre-functionalized 1,2,4-triazole[3].

Experimental Protocol: Synthesis of Triazolo[1,5-a]triazine-7(6H)-thione (Compound 3h)

This protocol details the synthesis of the highly potent eosinophilia inhibitor, 2-(4-chlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]-1,3,5-triazine-7(6H)-thione[3].

Step 1: Preparation of the Nucleophilic Triazole Precursor

  • Action: Synthesize 5-amino-3-(4-chlorophenyl)-1-[(methylamino)thiocarbonyl]-1H-1,2,4-triazole.

  • Causality: This specific precursor provides both the exocyclic amine and the N1 nitrogen required for subsequent ring closure, while pre-installing the critical 4-chlorophenyl group at the 3-position, which is essential for biological activity[3].

Step 2: Thermal Cyclocondensation

  • Action: Suspend the triazole precursor in 1,4-dioxane. Add a 1.5x molar excess of triethyl orthoacetate (or diethoxymethyl acetate) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Heat the mixture to reflux (approx. 100–110°C) for 4–6 hours[3].

  • Causality: Why use an orthoester? Triethyl orthoacetate acts as a masked electrophile. Under thermal and acidic conditions, it eliminates ethanol to form a reactive ketene acetal intermediate. This intermediate sequentially reacts with the exocyclic amine and the N1 of the triazole, providing the exact C-5 carbon required to close the triazine ring. This controlled release prevents premature polymerization and drives the thermodynamically favorable aromatization of the bicyclic system.

Step 3: Isolation and Purification

  • Action: Cool the reaction mixture to room temperature. The triazolo[1,5-a]triazine derivative will precipitate as the aromatic system forms and solubility decreases. Filter the solid, wash with cold ethanol, and recrystallize from a DMF/acetonitrile mixture to yield pure Compound 3h.

Synthesis Step1 5-Amino-1H-1,2,4-triazole (Nucleophilic Scaffold) Step3 Thermal Cyclocondensation (1,4-Dioxane, Reflux) Step1->Step3 Step2 Triethyl Orthoacetate (Masked Electrophile) Step2->Step3 C-5 Carbon Donor Step4 Triazolo[1,5-a]triazine Core (Aromatic Sextet) Step3->Step4 Ring Closure Step5 Piperazine Substitution (SNAr Reaction) Step4->Step5 Structural Tuning Step6 Optimized Drug Candidate (e.g., Compound 34) Step5->Step6 Yields Active Antagonist

Fig 1. Bottom-up synthetic workflow for substituted triazolo[1,5-a]triazine derivatives.

Pharmacological Applications and SAR Data

The triazolo[1,5-a]triazine scaffold has demonstrated profound efficacy across multiple therapeutic areas, most notably in neurology and immunology.

Neurology: Adenosine A2A Receptor Antagonists

In the treatment of Parkinson's disease, non-xanthine Adenosine A2A receptor antagonists are highly sought after. The prototype compound ZM-241385 utilizes the triazolo[1,5-a]triazine core and exhibits sub-nanomolar affinity for the A2A receptor[4]. However, its clinical utility was historically limited by poor oral bioavailability. By incorporating piperazine derivatives into the core structure, researchers successfully optimized the pharmacokinetic profile. For example, Compound 34 maintained high A2A selectivity (>400-fold over A1) and demonstrated a minimum effective dose (MED) of 3 mg/kg in 6-hydroxydopamine-lesioned rat models of Parkinson's disease[4]. Another derivative, Compound 35 , achieved an exceptional oral bioavailability of 89% in rats[4].

Immunology: Eosinophilia Inhibition

In respiratory models of asthma, triazolo[1,5-a]triazine-7(6H)-thione derivatives act as potent eosinophilia inhibitors. Compound 3h was identified as a highly potent agent, completely inhibiting Sephadex-induced airway eosinophilia with an oral ID50 value of 0.3 mg/kg[3]. Structure-Activity Relationship (SAR) studies revealed that a thiocarbonyl moiety at the 7-position and a 4-chlorophenyl moiety at the 3-position are absolute requirements for this anti-asthmatic activity[3].

Quantitative SAR Summary
CompoundCore ScaffoldPrimary Targetin vitro Affinity / Activityin vivo Efficacy
ZM-241385 Triazolo[1,5-a]triazineAdenosine A2A ReceptorKi ≈ 1 nMLimited oral bioavailability[4]
Compound 34 Piperazinyl-triazolo[1,5-a]triazineAdenosine A2A ReceptorHigh affinity (>400x A1 selectivity)MED = 3 mg/kg (Rat PD model)[4]
Compound 35 Piperazinyl-triazolo[1,5-a]triazineAdenosine A2A ReceptorHigh affinity89% oral bioavailability[4]
Compound 3h Triazolo[1,5-a]triazine-7-thioneEosinophil AccumulationN/AID50 = 0.3 mg/kg (Asthma model)[3]
Compound 7a Triazolo[4,3-b]triazin-7-onePHGDH / PSAT1 (Cancer)IC50 = 36.6 μM (PC3 cell line)Low cytotoxicity in normal cells[1]

Mechanistic Pathways

In Parkinson's disease pathology, endogenous adenosine overstimulates the A2A receptor (a Gs-coupled GPCR) in striatal medium spiny neurons, leading to excessive cAMP accumulation and subsequent motor inhibition. Triazolo[1,5-a]triazine derivatives act as competitive antagonists, blocking this cascade and restoring motor control[4].

Pathway Ligand Adenosine (Endogenous Agonist) Receptor Adenosine A2A Receptor (GPCR) Ligand->Receptor Activation Drug Triazolo[1,5-a]triazine (ZM-241385 / Cmpd 34) Drug->Receptor Competitive Antagonism Therapy Restored Motor Function Drug->Therapy Blocks Inhibition GProtein Gs Protein α-subunit Receptor->GProtein Signal Transduction Effector Adenylate Cyclase GProtein->Effector Stimulates SecondMsgr cAMP Elevation Effector->SecondMsgr ATP Conversion Outcome Motor Inhibition (Parkinson's Pathology) SecondMsgr->Outcome Striatal Pathway

Fig 2. Adenosine A2A Receptor antagonism by triazolo[1,5-a]triazine derivatives in Parkinson's.

References

  • Synthesis and Pharmacological Activity of Triazolo[1,5-a]triazine Derivatives Inhibiting Eosinophilia. Journal of Medicinal Chemistry (ACS Publications). 3

  • Piperazine Derivatives of [1,2,4]Triazolo[1,5-a][1,3,5]triazine as Potent and Selective Adenosine A2a Receptor Antagonists. Journal of Medicinal Chemistry (ACS Publications). 4

  • Utility of 6-aza-2-thiothymine in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives. RSC Advances (Royal Society of Chemistry). 1

  • A Comprehensive review on 1, 2,4 Triazole. International Journal of Pharmaceutical Research and Applications. 2

Sources

spectroscopic data fortriazolo[1,5-a]triazine compounds

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Triazolo[1,5-a]triazine Compounds

Authored by a Senior Application Scientist

Foreword: Elucidating the Core Structure

The[1][2][3]triazolo[1,5-a][1][4][5]triazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide range of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][6][7] The precise structural elucidation of these compounds is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of pharmacological studies. This guide provides a comprehensive overview of the key spectroscopic techniques employed for the characterization of this important chemical class, grounded in field-proven insights and authoritative data. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, explaining not just the "how" but the fundamental "why" behind the analytical choices and data interpretation.

The Molecular Architecture: A Spectroscopic Perspective

The triazolo[1,5-a]triazine core is a fused bicyclic system containing five nitrogen atoms. This high nitrogen content and the specific arrangement of fused 1,2,4-triazole and 1,3,5-triazine rings create a unique electronic environment that dictates the spectroscopic properties of its derivatives. Understanding the influence of various substituents on this core is the primary objective of spectroscopic analysis.

The general workflow for characterizing a newly synthesized triazolo[1,5-a]triazine derivative is a multi-technique approach, ensuring each piece of data corroborates the others to build a self-validating structural hypothesis.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Confirmation Synthesis Synthesis of Derivative Purification Column Chromatography / Recrystallization Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Connectivity MS->NMR IR Infrared (IR) Spectroscopy Identify Functional Groups NMR->IR Structure Final Structure Confirmation IR->Structure

Caption: General workflow for the synthesis and structural confirmation of triazolo[1,5-a]triazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For triazolo[1,5-a]triazines, ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

  • Causality of Chemical Shifts: The electron-withdrawing nature of the numerous nitrogen atoms in the heterocyclic core generally causes the ring protons to be deshielded, shifting their signals downfield. The exact chemical shift is highly sensitive to the nature and position of substituents.

  • Ring Protons: Protons directly attached to the triazolo[1,5-a]triazine core will typically appear in the aromatic region (δ 7.0-9.0 ppm). For example, in some derivatives, a singlet attributable to a proton on the triazine ring is observed around δ 7.7-8.7 ppm.[8]

  • Substituent Protons: Protons on alkyl or aryl substituents will appear in their characteristic regions. For instance, methyl group protons often appear as a singlet around δ 2.1-2.5 ppm, while protons of a phenyl group will generate multiplets in the δ 7.0-8.7 ppm range.[5][8]

  • NH Protons: If the structure contains an amine or amide group, the NH proton often appears as a broad singlet. Its chemical shift can be highly variable (δ 5.0 to >12.0 ppm) depending on the solvent and concentration, and it may exchange with D₂O.[5][9]

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

¹³C NMR complements ¹H NMR by providing a map of the carbon skeleton.

  • Causality of Chemical Shifts: The carbons within the heterocyclic core are significantly influenced by the directly attached nitrogen atoms, causing their signals to appear at high chemical shifts (typically >120 ppm).

  • Core Carbons: The carbons of the triazolo[1,5-a]triazine rings are often found in the range of δ 128-166 ppm.[5] Carbons involved in C=O or C=S bonds will be shifted even further downfield.

  • Substituent Carbons: Carbons of substituents will appear in their expected ranges. For example, the carbons of a phenyl group typically resonate between δ 126-135 ppm, while an aliphatic methyl carbon might appear around δ 15-25 ppm.[9][10]

Representative NMR Data

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for substituted triazolo[1,5-a]triazine compounds, synthesized from various literature sources.[3][5][9][10]

Functional Group/Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
Ring CH7.7 - 8.8128 - 148Highly dependent on substitution pattern.
Ring Quaternary CN/A142 - 166Includes bridgehead carbons and substituted positions.
Phenyl-H7.2 - 8.7126 - 135Pattern depends on substitution (e.g., multiplets, doublets).
Alkyl-H (e.g., -CH₃)2.1 - 4.015 - 56Shifts depend on proximity to electronegative atoms.
Amine-H (-NH₂)5.0 - 9.8 (often broad)N/ADisappears upon D₂O exchange.[5]
Carbonyl C (C=O)N/A172 - 177Observed in triazinone derivatives.[8]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its substructures. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.

Ionization Techniques
  • Electrospray Ionization (ESI): This is a soft ionization technique ideal for these polar, nitrogen-containing compounds. It typically produces the protonated molecular ion [M+H]⁺, which is often the base peak.[3][9] This provides an accurate molecular weight with minimal initial fragmentation.

  • Electron Ionization (EI): This is a higher-energy technique that leads to more extensive fragmentation. While the molecular ion peak [M]⁺ may be weak or absent, the resulting fragmentation pattern is highly reproducible and provides a structural "fingerprint."[11][12]

Fragmentation Pathways: Deconstructing the Molecule

The fragmentation of the triazolo[1,5-a]triazine core is complex. The fused ring system is relatively stable, but specific cleavages can be diagnostic.

  • Loss of Substituents: The most common initial fragmentation event is the loss of substituents from the core. For example, a benzyl-substituted triazinone shows a prominent fragment corresponding to the tropylium ion (m/z 91).[11]

  • Ring Cleavage: Under EI conditions, the triazole or triazine ring can undergo cleavage. A common fragmentation pathway for related 1,2,4-triazoles involves the loss of HCN or N₂.[12] For the fused system, fragmentation may involve the extrusion of small, stable molecules.

  • Ring Contraction: Studies on related 1,3,5-triazin-2-ones have shown that extrusion and ring-contraction processes can occur, leading to the formation of smaller heterocyclic fragments.[11]

G M [M+H]⁺ Protonated Molecule F1 [M+H - R¹]⁺ Loss of Substituent 1 M->F1 -R¹ F2 [M+H - R²]⁺ Loss of Substituent 2 M->F2 -R² F3 Core Fragment 1 (e.g., loss of N₂ or HCN) M->F3 Ring Cleavage F4 Core Fragment 2 F3->F4 Further Fragmentation

Caption: A generalized fragmentation pathway for a substituted triazolo[1,5-a]triazine in ESI-MS/MS or EI-MS.

Vibrational Spectroscopy: Identifying Key Functional Groups

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing definitive evidence for the presence of specific functional groups.

  • C=N Stretching: The multiple C=N bonds within the heterocyclic core give rise to strong absorption bands in the 1660-1620 cm⁻¹ region.[8]

  • N-H Stretching: For compounds with amine or amide functionalities, a characteristic N-H stretching band appears in the 3450-3300 cm⁻¹ range.[8]

  • C=O Stretching: In triazolotriazin-7-one derivatives, a strong carbonyl (C=O) absorption is a key diagnostic peak, typically appearing around 1720-1740 cm⁻¹.[8]

  • Aromatic C-H Stretching: Bands corresponding to the C-H stretching of the heterocyclic core and any aryl substituents are observed above 3000 cm⁻¹.

Experimental Protocols: A Self-Validating Approach

This section provides a standardized protocol for the characterization of a novel triazolo[1,5-a]triazine derivative. Trustworthiness is ensured by cross-validating results from each technique.

Protocol 1: General Spectroscopic Analysis
  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).[3][8] DMSO-d₆ is often preferred due to its ability to dissolve a wide range of polar heterocyclic compounds.

    • MS (ESI): Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

    • IR (KBr): Mix ~1 mg of the dry sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet.

  • Data Acquisition:

    • NMR: Record ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a field strength of at least 300 MHz for ¹H.[8] If structural ambiguity remains, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations.

    • MS: Acquire a full scan mass spectrum to identify the [M+H]⁺ (ESI) or [M]⁺ (EI) ion. Perform HRMS to confirm the elemental composition to within ±5 ppm accuracy.[9][10] If possible, obtain a tandem MS (MS/MS) spectrum of the molecular ion to analyze fragmentation patterns.

    • IR: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation and Validation:

    • Step A (MS First): Confirm that the molecular weight from the MS data matches the expected value for the target molecule. The elemental composition from HRMS must align with the molecular formula.

    • Step B (NMR Correlation): The ¹H NMR integration should correspond to the number of protons determined from the molecular formula. The number of unique signals in the ¹³C NMR should match the number of unique carbons in the proposed structure. Use 2D NMR to confirm the connectivity between protons and carbons.

    • Step C (IR Confirmation): Verify the presence of key functional groups (C=O, N-H, etc.) predicted by the proposed structure using the IR spectrum. The absence of starting material bands (e.g., -NH₂ from 3-amino-1,2,4-triazole if cyclized) is also critical.

    • Final Check: All data from MS, NMR, and IR must be consistent and support a single, unambiguous structure. Any discrepancy requires re-evaluation of the data or further purification and analysis.

Conclusion

The spectroscopic characterization of triazolo[1,5-a]triazine compounds is a systematic process that relies on the synergistic application of NMR, MS, and IR techniques. Each method provides a unique and essential piece of the structural puzzle. By understanding the underlying principles that govern the spectroscopic behavior of this heterocyclic core and by adhering to rigorous, self-validating protocols, researchers can confidently elucidate the structures of novel derivatives, paving the way for advancements in drug discovery and materials science.

References

  • ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Triazolo[1,5- a ]triazine Derivatives Inhibiting Eosinophilia. Available from: [Link]

  • ACS Publications. (n.d.). Synthesis and Pharmacological Activity of Triazolo[1,5-a]triazine Derivatives Inhibiting Eosinophilia. Journal of Medicinal Chemistry. Available from: [Link]

  • TDX. (n.d.). Chapter 3 – Structural characterization of triazines. Available from: [Link]

  • MDPI. (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Available from: [Link]

  • SpringerLink. (n.d.). Synthesis of 1,2,4-Triazolo[1,5-d][1][2][3]triazine-2-amines by Thermolysis of 1H-Tetrazol-5-amine with 1,2,4-Triazine-5-carbonitriles. Russian Journal of Organic Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Syntheses of[1][2][3]triazolo[1,5-a]benzazoles Enabled by the Transition-Metal-Free Oxidative NN Bond Formation. Available from: [Link]

  • Taylor & Francis Online. (2007, February 1). A Novel Synthetic Route to New 1,2,4-Triazolo-1,3,5-triazin-4-ones Derivatives. Synthetic Communications. Available from: [Link]

  • RSC Publishing. (n.d.). Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for - A room-temperature, transition-metal-free synthesis of unsymmetrical 2,4-disubstituted-1,3,5-triazines. Available from: [Link]

  • MDPI. (2023, April 3). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][2][3]Triazines: Synthesis and Photochemical Properties. Molecules. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available from: [Link]

  • Frontiers. (2023, March 14). triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise an. Frontiers in Chemistry. Available from: [Link]

  • Beilstein Journals. (2022, March 1). Synthesis of novel[1][2][3]triazolo[1,5-b][1][2][3][5]tetrazines and investigation of their fungistatic activity. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • ARKAT USA. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC. Available from: [Link]

  • ACS Publications. (2006, December 21). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. (2022, January 22). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Materials. Available from: [Link]

  • Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available from: [Link]

  • Der Pharma Chemica. (n.d.). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Available from: [Link]

  • PubMed. (n.d.). Synthesis and pharmacological activity of triazolo[1,5-a]triazine derivatives inhibiting eosinophilia. Available from: [Link]

  • PMC. (n.d.). Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. Available from: [Link]

  • ResearchGate. (n.d.). U.V. spectra of derivatives of 1,3,5-triazine. Available from: [Link]

Sources

The Purine Bioisostere: A Technical Guide to CAS 1489-04-9 Properties, Safety, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pursuit of privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. CAS 1489-04-9 , chemically identified as [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine , is a highly versatile heterocyclic building block. Functioning as a 5-azapurine bioisostere, this bicyclic system mimics the endogenous purine ring (adenine/guanine) while fundamentally altering its electron density and hydrogen-bonding profile.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, toxicological safety profile, and pharmacological utility of CAS 1489-04-9, specifically focusing on its role as a core scaffold in the development of highly selective adenosine receptor antagonists and kinase inhibitors.

Physicochemical Properties & Molecular Identity

Before deploying CAS 1489-04-9 in synthetic workflows, it is critical to understand its baseline physicochemical parameters. The substitution of a carbon atom with a nitrogen atom at the 5-position (purine numbering) lowers the overall lipophilicity compared to native purines, often resulting in improved aqueous solubility for its derivatives—a critical factor in overcoming the attrition rates of hydrophobic drug candidates 1.

Table 1: Quantitative Chemical Data Summarization
PropertyValue / Description
Chemical Name [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine
CAS Registry Number 1489-04-9
Molecular Formula C₄H₄N₆
Molecular Weight 136.11 g/mol
SMILES String Nc1ncnc2ncnn12
Physical Form Solid (typically off-white to pale yellow powder)
GHS Hazard Classification Acute Tox. 3 (Oral) - H301

Pharmacological Significance: The Purine Bioisostere

The biological utility of the [1,2,4]triazolo[1,5-a][1,3,5]triazine nucleus stems from its structural homology to adenine 2. However, the causality behind its enhanced performance in drug discovery lies in its unique electronic distribution.

The Mechanistic Advantage

By introducing a nitrogen at the bridgehead/triazine junction, the scaffold gains an additional hydrogen-bond acceptor. This subtle electronic shift allows derivatives of CAS 1489-04-9 to anchor deeply into the orthosteric binding pockets of G-Protein Coupled Receptors (GPCRs), such as the Adenosine A2A Receptor, with sub-nanomolar affinity 3. Furthermore, the free amino group at the 7-position acts as a critical hydrogen-bond donor, interacting directly with the highly conserved hinge-region residues of various kinases (e.g., CK1δ) and the A2A receptor's transmembrane domains 4.

Pathway Ligand CAS 1489-04-9 (Antagonist) Receptor A2A Receptor (GPCR) Ligand->Receptor Competitive Binding GProtein Gs Protein (Inactive) Receptor->GProtein Prevents Activation Effector Adenylyl Cyclase (Inhibited) GProtein->Effector No Stimulation Output Decreased cAMP Signaling Effector->Output Pathway Blocked

Fig 1. Mechanistic blockade of the A2A receptor signaling pathway by triazolotriazine derivatives.

Safety, Toxicity, and Handling (EHS)

Scientific integrity requires that biological efficacy never overshadows laboratory safety. CAS 1489-04-9 is classified under GHS as Acute Toxicity Category 3 (Oral) , carrying the hazard statement H301: Toxic if swallowed 1.

Causality of Toxicity

The low molecular weight (136.11 g/mol ) and the presence of multiple nitrogen heteroatoms allow this un-ionized molecule to readily cross mucosal membranes and gastrointestinal barriers. If ingested, its purine-mimetic nature can inadvertently interfere with endogenous purinergic signaling pathways or nucleic acid metabolism, leading to acute systemic toxicity.

Self-Validating Safety Protocols
  • Engineering Controls: All weighing and stock solution preparation (typically in DMSO) must be performed inside a certified Class II biological safety cabinet or a dedicated chemical fume hood.

  • PPE: Nitrile gloves (double-gloving is mandatory when handling concentrated DMSO stock solutions, as DMSO drastically increases dermal permeability), safety goggles, and a lab coat.

  • Storage: Store in a cool, dry desiccator. The triazine ring is stable under standard conditions but can undergo nucleophilic ring-opening if exposed to extreme, unbuffered alkaline environments.

Experimental Workflow: Radioligand Binding Assay

To evaluate the binding affinity ( Ki​ ) of newly synthesized CAS 1489-04-9 derivatives, a highly robust Radioligand Binding Assay is required.

Causality Check: We utilize [3H] ZM241385 as the radiotracer. Because ZM241385 is itself a derivative of the [1,2,4]triazolo[1,5-a][1,3,5]triazine scaffold, it ensures that the competitive displacement occurs at the exact orthosteric sub-pocket targeted by our test compounds, eliminating allosteric artifacts 3.

Step-by-Step Methodology
  • Membrane Preparation: Resuspend CHO cells stably expressing the human A2A receptor in cold assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Expert Insight: EDTA is included to chelate endogenous divalent cations that might activate membrane-bound metalloproteases, thereby preserving receptor integrity.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] ZM241385, and varying concentrations of the test compound (ranging from 10 pM to 10 µM). Incubate at 25°C for 60 minutes to reach equilibrium.

  • Self-Validation (NSB Gate): In parallel control wells, add 10 µM of unlabeled ZM241385 to determine Non-Specific Binding (NSB).

    • Validation Rule: If the NSB exceeds 30% of the total radioligand binding, the assay is deemed invalid due to excessive lipid partitioning or filter adherence. The membrane batch must be discarded and re-washed.

  • Separation: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Expert Insight: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific electrostatic adherence of the radioligand to the filter matrix.

  • Quantification & Analysis: Wash the filters three times with ice-cold buffer, extract into liquid scintillation fluid, and count beta emissions. Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Step1 1. Membrane Prep (hA2A CHO Cells) Step2 2. Co-Incubation (Radioligand + Compound) Step1->Step2 Add Assay Buffer Step3 3. Rapid Filtration (PEI-treated GF/B) Step2->Step3 Terminate Reaction Step4 4. Scintillation Beta Counting Step3->Step4 Isolate Bound Ligand Step5 5. IC50 / Ki Determination Step4->Step5 Cheng-Prusoff Eq.

Fig 2. Self-validating radioligand binding assay workflow for A2A receptor affinity screening.

References

  • Sigma-Aldrich. "[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine - Properties and Safety Information." Sigma-Aldrich Catalog. 1

  • National Institutes of Health (PMC). "Synthesis and Biological Evaluation of a New Series of 1,2,4-triazolo[1,5-a]-1,3,5-triazines as Human A2A Adenosine Receptor Antagonists with Improved Water Solubility." Journal of Medicinal Chemistry. 3

  • MDPI. "Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity." Pharmaceuticals.4

  • ResearchGate. "Advances in the Synthesis of 1,2,4-Triazolo[1,5-a][1,3,5]triazines (5-Azapurines) and Their Biological Activity." Heterocycles. 2

Sources

Engineering the Purinome: A Technical Guide to 5-Azapurine Synthesis and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In my tenure developing heterocyclic scaffolds for drug discovery, few structures have offered the versatility and target specificity of purine isosteres. Among these, 5-azapurines (formally classified as 1,2,4-triazolo[1,5-a][1,3,5]triazines) stand out as privileged scaffolds. By replacing the carbon atom at position 5 of the native purine ring with a nitrogen atom, we fundamentally alter the electronic landscape of the molecule without disrupting its spatial geometry .

This single heteroatom substitution achieves two critical pharmacological objectives:

  • Metabolic Stability: It prevents premature deactivation by in vivo ribosidation, a common metabolic pitfall in traditional purine-based drug development.

  • Target Specificity: It enhances hydrogen-bonding capabilities, allowing for highly selective engagement with purine-binding proteins—a group that constitutes approximately 13% of the druggable human genome .

This whitepaper details the state-of-the-art synthetic methodologies for constructing 5-azapurine derivatives and evaluates their pharmacological activity, providing actionable, self-validating protocols for drug development professionals.

Mechanistic Pathways & Target Profiling

The structural mimicry of 5-azapurines allows them to hijack native purinergic signaling pathways. Depending on the substitution pattern at the C2, C5, and C7 positions, these compounds can act as selective adenosine A2A receptor antagonists (e.g., the standard tool compound ZM 241385), thymidine phosphorylase inhibitors, or direct apoptotic agents in oncology .

PurinomeTargeting Core 5-Azapurine Scaffold (1,2,4-triazolo[1,5-a][1,3,5]triazine) Target1 Adenosine A2A Receptors (Antagonism) Core->Target1 Target2 Thymidine Phosphorylase (Enzyme Inhibition) Core->Target2 Target3 Purine Nucleoside Phosphorylase (PNP Inhibition) Core->Target3 Outcome1 Immunomodulation & Neurological Therapeutics Target1->Outcome1 Outcome2 Anticancer Therapeutics (Apoptosis Induction) Target2->Outcome2 Target3->Outcome2

Mechanistic pathways of 5-azapurine derivatives targeting the human purinome.

Advanced Synthetic Methodologies

As application scientists, we must prioritize synthetic routes that offer high regiocontrol, scalability, and minimal thermodynamic side-products. Below are two field-proven protocols for synthesizing distinct 5-azapurine classes.

Protocol 1: Microwave-Assisted Synthesis of 6-Methoxy-5,6-dihydro-5-azapurines

Causality & Rationale: Conventional thermal cyclization of highly functionalized triazoles often yields a mixture of thermodynamic and kinetic products due to prolonged heating. By transitioning to microwave irradiation, we rapidly overcome the high activation energy barrier of the intramolecular ring closure. Trimethyl orthoformate is selected not merely as a solvent, but as a highly efficient one-carbon inserting reagent, driving the reaction to completion in under 30 minutes .

Step-by-Step Workflow:

  • Intermediate Formation: React 5-aminotriazole (1.0 eq) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) in anhydrous conditions to yield the corresponding N,N'-disubstituted formamidine.

  • Microwave Cyclization: Suspend the purified formamidine intermediate in a mixture of trimethyl orthoformate (3 mL/mmol) and glacial acetic acid (0.5 mL/mmol) in a sealed microwave vial.

  • Irradiation: Subject the mixture to microwave irradiation at 120°C for exactly 30 minutes.

  • Isolation: Cool the vessel to room temperature. Induce precipitation by adding cold diethyl ether. Filter the precipitate under a vacuum and recrystallize from ethanol to yield the pure 6-methoxy-5,6-dihydro-5-azapurine.

Self-Validating System: The protocol is self-indicating. While TLC (AcOEt:Hexane) confirms the consumption of the formamidine, true validation requires 1 H NMR spectroscopy. A successful cyclization is definitively proven by the emergence of a sharp singlet at ~3.4 ppm (confirming the methoxy group at C6) and the diagnostic C7-H proton singlet at ~8.2 ppm.

SynthesisWorkflow Step1 5-Aminotriazole Precursor Step2 N,N'-Disubstituted Formamidine Step1->Step2 DMF-DMA (Nucleophilic Attack) Step3 Microwave Irradiation (120°C, 30 min) Step2->Step3 Trimethyl Orthoformate Acetic Acid Step4 6-Methoxy-5,6-dihydro-5-azapurine Step3->Step4 Intramolecular Ring Closure Step5 In Vitro Screening (HepG2, A549) Step4->Step5 Pharmacological Profiling

Workflow for microwave-assisted synthesis and biological profiling of 5-azapurines.

Protocol 2: Regioselective Synthesis of 5-Aza-isoguanines

Causality & Rationale: The C-5 and C-7 electrophilic centers of the 1,2,4-triazolo[1,5-a][1,3,5]triazine core possess significantly different reactivities. To synthesize 5-aza-isoguanines, we exploit this differential reactivity by using ethoxycarbonyl isothiocyanate, which regioselectively attacks the 5-aminotriazole precursor, dictating the geometry of the subsequent ring closure .

Step-by-Step Workflow:

  • Regioselective Addition: Dissolve 5-aminotriazole in anhydrous acetonitrile. Dropwise, add ethoxycarbonyl isothiocyanate (1.1 eq) at 0°C. Stir for 2 hours to form the thiourea intermediate.

  • Ring Closure & Methylation: Treat the intermediate with triethylamine to induce intramolecular cyclization. Subsequently, add methyl iodide (MeI) (1.5 eq) to afford 7-methylthio-2-phenyl-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-one.

  • Amination: Reflux the methylated intermediate with a selected primary or secondary amine (2.0 eq) in ethanol for 4-6 hours to displace the methylthio group.

Self-Validating System: The final amination step is validated in real-time by the evolution of methanethiol gas (which must be safely trapped). Mass spectrometry of the final product will show a distinct shift in the molecular ion peak corresponding to the exact mass of the incoming amine minus the displaced methylthio group.

Quantitative Pharmacological Profiling

The biological activity of synthesized 5-azapurines is highly dependent on their substitution patterns. Recent in vitro evaluations highlight their potential as targeted anticancer agents, distinct from broad-spectrum cytotoxins.

Below is a consolidated data table summarizing the quantitative biological activities and synthetic yields of key 5-azapurine classes derived from recent literature:

Compound Class / DerivativePrimary Target / PathwayKey Biological Activity / ObservationsSynthetic YieldReference
6-Methoxy-5,6-dihydro-5-azapurines Cytotoxicity (HepG2, A549 cell lines)Dose-dependent viability reduction; Notably, showed no affinity for P2X7R purinergic receptors at 10 μM, indicating an alternative cytotoxic mechanism.High (70–85%)
5-Aza-isoguanines Purine Nucleoside Phosphorylase (PNP)Potent structural mimicry of known PNP inhibitors; strong potential as an antimetabolite anticancer agent.Moderate (55–72%)
Fluorinated 5-aza-9-deazapurines Antileukemic ActivityDemonstrated significant selective toxicity against specific leukemia cell lines.High (68–77%)
ZM 241385 (Standard) Adenosine A2A ReceptorHighly selective, potent competitive antagonist used globally as a pharmacological tool compound.N/A (Commercial)

Conclusion

The 5-azapurine scaffold represents a masterclass in bioisosteric replacement. By utilizing modern synthetic techniques—such as microwave-assisted cyclization and regioselective isothiocyanate addition—researchers can reliably generate libraries of these compounds with high purity and yield. As demonstrated by their diverse activity profiles, from A2A antagonism to targeted cytotoxicity in HepG2 and A549 lines, 5-azapurines will remain a cornerstone in the development of next-generation purinome-targeted therapeutics.

References

  • Title: Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines Source: ACS Omega (2023) URL: [Link]

  • Title: Advances in the Synthesis of 1,2,4-Triazolo[1,5-a][1,3,5]triazines (5-Azapurines) and Their Biological Activity Source: Heterocycles (2019) URL: [Link]

  • Title: Fused Heterocyclic Systems with an s-Triazine Ring. 34. Development of a Practical Approach for the Synthesis of 5-Aza-isoguanines Source: Molecules (2019) URL: [Link]

  • Title: 1,2,4-triazolo[1,5-a][1,3,5]triazines (5-azapurines): synthesis and biological activity Source: Heterocycles (2006) URL: [Link]

An In-depth Technical Guide to the Molecular Structure of Triazolo[1,5-a]triazine-2,5,7-triamine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular structure and characteristics of triazolo[1,5-a]triazine-2,5,7-triamine. Given the limited specific literature on this exact derivative, this document synthesizes information from related compounds and foundational chemical principles to offer a comprehensive analysis for research and development.

Introduction to the Triazolo[1,5-a]triazine Scaffold

The triazolo[1,5-a]triazine system is a fused heterocyclic scaffold classified as a 5-azapurine, indicating a structural analogy to the purine bases of DNA and RNA where the carbon atom at position 5 is replaced by a nitrogen atom.[1] This structural similarity makes the scaffold a subject of significant interest in medicinal chemistry.[1] Derivatives of this core have been explored for various pharmacological activities, including as adenosine receptor antagonists and inhibitors of eosinophilia.[2][3][4][5][6] The nitrogen-rich nature of this planar, aromatic system makes it a versatile platform for designing molecules that can interact with biological targets through hydrogen bonding and pi-stacking interactions.

While the core scaffold is well-documented, the specific derivative, triazolo[1,5-a]triazine-2,5,7-triamine, is not extensively characterized in public databases. This guide will, therefore, analyze its putative structure, predict its properties, and propose methodologies for its synthesis and characterization based on established chemical knowledge of related N-heterocycles.[7][8][9]

Part 1: The Triazolo[1,5-a]triazine Core

The foundational structure is a 1,2,4-triazole ring fused to a 1,3,5-triazine ring.[3] The IUPAC numbering of this fused system is critical for accurately naming its derivatives.

Caption: IUPAC numbering of the core triazolo[1,5-a]triazine scaffold.

Part 2: Molecular Structure of Triazolo[1,5-a]triazine-2,5,7-triamine

The target molecule, triazolo[1,5-a]triazine-2,5,7-triamine, features three amino (-NH₂) groups substituted at the 2, 5, and 7 positions of the core scaffold. Its predicted molecular formula is C₄H₅N₇ and it would have a monoisotopic mass of 151.0606 g/mol . A related compound,[2][3][5]triazolo[1,5-a][2][4][10]triazine-5,7-diamine, is documented in PubChem with the molecular formula C₄H₅N₇.[11]

Putative Structure and Tautomerism

Nitrogen-rich heterocycles bearing amino groups frequently exhibit prototropic tautomerism, where a proton shifts between different nitrogen atoms. This can result in an equilibrium between amino and imino forms. The relative stability of these tautomers is influenced by factors such as solvent polarity and substitution patterns.[12][13][14][15] For 3-amino-1,2,4-triazin-5-one, computational studies have shown the amino tautomer to be the most stable.[13]

Given the aromatic nature of the fused ring system, the amino tautomers of triazolo[1,5-a]triazine-2,5,7-triamine are expected to be the most stable forms, as this preserves the aromaticity of the system.

Caption: Potential amino-imino tautomerism.

Predicted Structural Parameters

Precise bond lengths and angles for this specific molecule would require experimental determination through X-ray crystallography or high-level computational modeling.[16] However, based on data for related heterocyclic systems, the following can be anticipated:

  • C-N bond lengths within the rings will be intermediate between single and double bonds, characteristic of aromatic systems.

  • Exocyclic C-N bonds of the amino groups will have partial double bond character.

  • The fused ring system will be largely planar .

Part 3: Proposed Synthesis and Characterization

Several synthetic strategies for the triazolo[1,5-a]triazine scaffold have been reported, which can be adapted for the synthesis of the 2,5,7-triamine derivative.[1][2]

Proposed Synthetic Pathway

A plausible approach involves the cyclization of a suitably substituted 1,2,4-triazole with a reagent that provides the remaining atoms for the triazine ring.[1]

Synthesis_Workflow start Start with a substituted 3-amino-1,2,4-triazole step1 Reaction with a C-N-C synthon start->step1 step2 Cyclization to form the triazolo[1,5-a]triazine core step1->step2 step3 Introduction of amino groups (e.g., via nucleophilic substitution of chloro or methoxy groups) step2->step3 product Triazolo[1,5-a]triazine-2,5,7-triamine step3->product

Caption: A generalized synthetic workflow.

Experimental Protocol: Synthesis

A potential synthesis could be adapted from methods used for similar compounds:[3]

  • Preparation of a precursor: A starting material such as 2,4,6-trichloro-1,3,5-triazine could be reacted with a hydrazine derivative to form a hydrazinyl-triazine.

  • Cyclization: The hydrazinyl-triazine can then undergo oxidative C-N bond formation to yield the fused triazolo[1,5-a]triazine ring system with chloro-substituents.

  • Amination: The chloro-substituted triazolo[1,5-a]triazine can then be subjected to nucleophilic aromatic substitution with ammonia or an ammonia equivalent to introduce the three amino groups.

Structural Characterization

A combination of spectroscopic techniques is essential to unequivocally confirm the molecular structure.[7][10][17][18]

TechniquePurposeExpected Observations
¹H NMR To identify and quantify protons.Signals for the amino (-NH₂) protons and any aromatic C-H protons.
¹³C NMR To identify all unique carbon atoms.Resonances for the carbon atoms in the heterocyclic rings.
Mass Spectrometry (HRMS) To determine the exact molecular weight and formula.A molecular ion peak corresponding to the exact mass of C₄H₅N₇.
FTIR Spectroscopy To identify functional groups.Characteristic N-H stretching and bending vibrations for the amino groups, and C=N stretching for the rings.[7]
X-ray Crystallography To determine the 3D structure in the solid state.Provides precise bond lengths, bond angles, and information on intermolecular interactions.

Part 4: Insights for Drug Development

The molecular structure of triazolo[1,5-a]triazine-2,5,7-triamine suggests several features that are highly relevant for drug development.

Potential as a Purine Bioisostere

As a 5-azapurine, this molecule can act as a bioisostere of natural purines like adenine and guanine.[1][3] This mimicry could enable it to interact with enzymes and receptors that normally bind purines, potentially leading to the inhibition of key cellular processes. Derivatives of the triazolo[1,5-a]pyrimidine scaffold, which is structurally similar, have shown antiviral activities by targeting viral RNA polymerase.[19]

Biological_Interaction molecule Triazolo[1,5-a]triazine-2,5,7-triamine (Purine Analogue) interaction Hydrogen Bonding Pi-stacking molecule->interaction target Biological Target (e.g., Kinase, Polymerase, Receptor) target->interaction effect Modulation of Biological Activity (Inhibition/Activation) interaction->effect

Caption: Conceptual model of biological interaction.

Hydrogen Bonding Potential

The presence of three amino groups and multiple nitrogen atoms within the rings makes this molecule a potent hydrogen bond donor and acceptor. This is a critical feature for high-affinity binding to the active sites of proteins. For example, related 7-amino-[2][3][5]triazolo[1,5-a][2][4][10]triazines have been developed as kinase inhibitors, where hydrogen bonding to the protein backbone is crucial for their activity.

Pharmacological Relevance

Derivatives of the triazolo[1,5-a]triazine scaffold have been investigated for a range of biological activities, including:

  • Kinase Inhibition: Targeting enzymes like CK1δ for neurodegenerative diseases.

  • Anti-inflammatory Effects: Inhibition of eosinophilia.[2][4][5][6]

  • Phosphodiesterase Inhibition: As seen in related pyrazolo[1,5-a]-1,3,5-triazines.[20]

The 2,5,7-triamine substitution pattern offers a unique arrangement of functional groups that could be exploited to achieve high potency and selectivity for specific biological targets.

Conclusion

Triazolo[1,5-a]triazine-2,5,7-triamine is a promising, albeit under-characterized, heterocyclic compound. Its structural similarity to purines, combined with a high density of hydrogen bonding groups, makes it a compelling scaffold for the design of novel therapeutic agents. This guide provides a foundational understanding of its putative molecular structure and properties, offering a starting point for further experimental synthesis, characterization, and biological evaluation.

References

  • Ono, N., et al. (1998). Synthesis and Pharmacological Activity of Triazolo[1,5-a]triazine Derivatives Inhibiting Eosinophilia. Journal of Medicinal Chemistry, 41(15), 2842-2848. [Link]

  • Ganaie, A. M., et al. (2022). DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement. RSC Advances, 12(4), 2098-2106. [Link]

  • Ono, N., et al. (1998). Synthesis and pharmacological activity of triazolo[1,5-a]triazine derivatives inhibiting eosinophilia. PubMed, 41(15), 2842-8. [Link]

  • Ono, N., et al. (1998). Synthesis and Pharmacological Activity of Triazolo[1,5-a]triazine Derivatives Inhibiting Eosinophilia. American Chemical Society. [Link]

  • Ono, N., et al. (1998). Synthesis and Pharmacological Activity of Triazolo[1,5- a ]triazine Derivatives Inhibiting Eosinophilia. ResearchGate. [Link]

  • Krutošíková, A., & Sulo, P. (2005). 1,2,4-Triazolo[1,5-a][2][4][10]triazines (5-Azapurines): Synthesis and Biological Activity. Arkivoc, 2005(3), 17-54. [Link]

  • Pawar, R. P. (2023). Spectroscopic studies of some n-heterocyclic compounds. Journal of Technology, 11(8), 126-133. [Link]

  • Johansen, S. L. (2022). Nitrogen-Heterocycles in the Interstellar Medium: Experimental and Computational Approaches to an Astrochemical Mystery. eScholarship.org. [Link]

  • Geraldes, C. F. G. C. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Ono, N., et al. (1998). Synthesis and Pharmacological Activity of Triazolo[1,5-a]triazine Derivatives Inhibiting Eosinophilia. Journal of Medicinal Chemistry. [Link]

  • MDPI. (n.d.). Special Issue : N-Heterocycles: Synthesis, Functionalization, Electrochemical, Spectroscopic Characterization and Mechanistic Investigation. MDPI. [Link]

  • Sanna, M., et al. (2023). 7-Amino-[2][3][5]triazolo[1,5-a][2][4][10]triazines as CK1δ inhibitors: Exploring substitutions at the 2 and 5-positions. PubMed. [Link]

  • Haley, M. M., & Wan, W. B. (2005). Nitrogen-Heterocyclic Carbon-Rich Materials: Synthesis and Spectroscopic Properties of Dehydropyridoannulene Macrocycles. The Journal of Organic Chemistry, 70(12), 4785-4795. [Link]

  • Novinson, T., et al. (1977). Synthesis and enzymic activity of various substituted pyrazolo[1,5-a]-1,3,5-triazines as adenosine cyclic 3',5'-phosphate phosphodiesterase inhibitors. PubMed. [Link]

  • Bakó, E. M., et al. (2009). An aqueous medium synthesis and tautomerism study of 3(5)-amino-1,2,4-triazoles. ResearchGate. [Link]

  • Sebastian, N., et al. (2022). Computational analysis and synthesis of triazolothiadiazines. ResearchGate. [Link]

  • PubChem. (n.d.). (1,2,4)Triazolo(1,5-a)(1,3,5)triazine. PubChem. [Link]

  • PubChem. (n.d.).[2][3][5]Triazolo[1,5-a][2][4][10]triazine-5,7-diamine. PubChem. [Link]

  • Jalilian, M. R., & Zahedi-Tabrizi, M. (2008). The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(5), 1020-1024. [Link]

  • Asadi, F., et al. (2024). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 14(1), 12345. [Link]

  • Lim, F. P. L., et al. (2020). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 10(45), 26861-26873. [Link]

  • Lieber, E., et al. (1958). Synthesis and Isomerization of Substituted 5-Amino-1,2,3-triazoles. The Journal of Organic Chemistry, 23(4), 624-625. [Link]

  • El’tsov, A. V., et al. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 24(14), 2627. [Link]

  • Kumar, A., et al. (2022). Computational Analysis Reveals Monomethylated Triazolopyrimidine as a Novel Inhibitor of SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp). Molecules, 27(3), 863. [Link]

  • NIST. (n.d.). 1,2,4-Triazolo[5,1-c][2][3][5]triazine, 4,7-dihydro-6-nitro-7-oxo-2,3-dimethyl-. NIST WebBook. [Link]

  • PubChemLite. (n.d.).[2][3][5]triazolo[1,5-a][2][4][10]triazin-7(6h)-one. PubChemLite. [Link]

  • Wieczorek, M., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][5]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 27(11), 3409. [Link]

  • NextSDS. (n.d.).[2][3][5]Triazolo[1,5-a][2][4][10]triazine,1,5,6,7-tetrahydro-2-methyl-6-(phenylmethyl)-(9CI). NextSDS. [Link]

  • Wikipedia. (n.d.). 1,3,5-Triazine. Wikipedia. [Link]

Sources

The Triazolo[1,5-a]triazine Scaffold: A Senior Application Scientist’s Guide to Design, Synthesis, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist specializing in heterocyclic chemistry and drug design, I frequently encounter the challenge of optimizing lead compounds for metabolic stability while maintaining high target affinity. The triazolo[1,5-a]triazine scaffold represents a masterclass in bioisosteric replacement.

Structurally, this fused bicyclic system consists of a 1,2,4-triazole ring fused to a 1,3,5-triazine ring. Crucially, the additional bridge nitrogen atom makes this scaffold a direct 5-azaisostere of purine 1. While purines are ubiquitous in nature (e.g., adenosine, ATP), the triazolo[1,5-a]triazine system is entirely synthetic. This synthetic nature is its greatest asset: it mimics the spatial geometry and hydrogen-bonding vectors of endogenous purines to engage critical receptors, yet it remains largely unrecognized by primary purine-degrading enzymes, thereby drastically improving pharmacokinetic profiles.

Pharmacophore Rationalization & Target Engagement

The versatility of the triazolo[1,5-a]triazine core is demonstrated by its application across vastly different therapeutic areas, driven by specific functionalizations at the 2-, 5-, and 7-positions.

Adenosine A2A Receptor Antagonism (Neurodegeneration): The scaffold has been heavily optimized for Parkinson's disease applications. Piperazine derivatives of[1,2,4]triazolo[1,5-a][1,3,5]triazine, such as the widely recognized ZM-241385, act as highly potent and selective adenosine A2A receptor antagonists 2. By blocking the A2A receptor in the striatum, these compounds reduce cAMP accumulation, rebalancing the direct and indirect motor pathways.

Eosinophilia Inhibition (Respiratory Inflammation): In the context of asthma and hypersensitivity, specific derivatives like 2-(4-chlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]-1,3,5-triazine-7(6H)-thione have demonstrated profound efficacy in inhibiting eosinophilia 3. The thiocarbonyl moiety at the 7-position and the 4-chlorophenyl moiety at the 2-position are critical pharmacophores for this activity.

G A Endogenous Adenosine C Adenosine A2A Receptor (Striatal Expression) A->C Agonism B Triazolo[1,5-a]triazine Antagonist (e.g., ZM-241385) B->C Competitive Antagonism H Restoration of Motor Function B->H Blocks pathway, restores balance D Gs Protein Activation C->D Stimulates E Adenylate Cyclase D->E Activates F cAMP Accumulation E->F Increases G Motor Dysfunction (Parkinson's Model) F->G Promotes

Fig 1. Adenosine A2A receptor signaling pathway and triazolo[1,5-a]triazine intervention.

Quantitative Pharmacological Profiling

To understand the structure-activity relationship (SAR) landscape, we must analyze the quantitative metrics of key derivatives. The table below synthesizes the biological data across different target indications.

Compound / DerivativePrimary Target / IndicationKey MetricBiological ActivityReference
Compound 3h (2-(4-chlorophenyl)-6-methyl...)Eosinophilia / AsthmaID50 (oral, in vivo)0.3 mg/kg[[3]]()
ZM-241385 Adenosine A2A ReceptorBinding Affinity / SelectivityHigh potency, >400-fold A1 selectivity[[2]]()
Compound 34 (Piperazine deriv.)Parkinson's Disease (Catalepsy)Effective Dose3 mg/kg (oral)2
Compound 35 (Piperazine deriv.)PharmacokineticsOral Bioavailability89% in rat models[[2]]()

Self-Validating Experimental Workflows

A protocol is only as good as its built-in quality control. Below are the definitive, self-validating methodologies for synthesizing the core and validating its biological target engagement.

Protocol A: Cyclocondensation Synthesis of the Triazolo[1,5-a]triazine Core

The most robust method for constructing this bicyclic system involves the cyclocondensation of a 5-amino-1,2,4-triazole with an electrophilic carbon source.

Step 1: Electrophilic Activation and Condensation Charge a flame-dried Schlenk flask with 5-amino-3-(4-chlorophenyl)-1H-1,2,4-triazole (1.0 eq) and diethoxymethyl acetate (3.0 eq). Causality: Diethoxymethyl acetate is deliberately selected over standard triethyl orthoformate. The acetate leaving group acts as an internal basic catalyst, facilitating the initial nucleophilic attack by the exocyclic amine without requiring external harsh acids that could degrade the triazole core.

Step 2: In-Process Validation (LC-MS) Stir the reaction at 80°C for 2 hours, then sample for LC-MS. Self-Validation: The chromatogram must show >90% conversion to the uncyclized imidate intermediate (expected m/z [M+H]+). If the starting material persists, thermodynamic equilibrium has not been breached; increase the temperature to 100°C.

Step 3: Intramolecular Cyclization Elevate the reaction temperature to 120°C for 4 hours. Causality: The elevated thermal energy overcomes the activation barrier required for the endocyclic triazole nitrogen to attack the imidate carbon. This drives the thermodynamically favorable aromatization of the fused bicyclic system.

Step 4: Final Structural Validation (NMR) Concentrate the mixture under reduced pressure and isolate the product via recrystallization from absolute ethanol. Self-Validation: Acquire a 13C NMR spectrum. The critical validation point is the appearance of the bridgehead carbon (C3a) peak at approximately 152–155 ppm. The absence of this specific downfield shift indicates a failure of ring closure, meaning the product is a linear byproduct rather than the target scaffold.

G SM 5-Amino-1,2,4-triazole (Nucleophile) IM Imidate Intermediate (Transient) SM->IM Condensation RG Electrophilic Reagent (Diethoxymethyl acetate) RG->IM Carbon Source CY Intramolecular Cyclization (Thermodynamic) IM->CY Heat / Solvent PR Triazolo[1,5-a]triazine Core (Purine Bioisostere) CY->PR Ring Closure QC QC: 13C NMR & LC-MS (Bridgehead C Shift) PR->QC Validation

Fig 2. Self-validating cyclocondensation workflow for the triazolo[1,5-a]triazine core.

Protocol B: Radioligand Binding Assay for A2A Receptor Affinity

To accurately profile the synthesized derivatives for neurodegenerative applications, a highly controlled competitive binding assay is required.

Step 1: Membrane Preparation Isolate membranes from HEK293 cells stably expressing human A2A receptors. Causality: Using a stable mammalian expression system ensures proper post-translational modifications (e.g., glycosylation) of the GPCR. This is critical because the extracellular loops heavily influence the exact conformation of the orthosteric binding pocket.

Step 2: Radioligand Displacement Incubate the membrane preparation with 2 nM [3H]ZM-241385 and varying concentrations of the test compound (ranging from 10^-10 to 10^-5 M) in a Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2. Causality: [3H]ZM-241385 is specifically chosen as the radiotracer because it is a structurally related triazolo[1,5-a]triazine. This ensures that the competitive displacement accurately reflects affinity for the exact same orthosteric binding site, minimizing allosteric artifacts.

Step 3: Non-Specific Binding (NSB) Control Include a parallel well incubated with 10 µM NECA (a non-selective adenosine agonist). Self-Validation: This step is non-negotiable as it defines the assay's noise floor. If the NSB exceeds 20% of the total binding, the membrane preparation is compromised by lipid-trapped radioligand, and the entire assay plate must be rejected.

Step 4: Scintillation and Schild Analysis Filter the reaction through GF/B glass fiber filters, wash with ice-cold buffer, and count the retained radioactivity using a liquid scintillation counter. Calculate the Ki using the Cheng-Prusoff equation. Self-Validation: Plot the displacement curve and calculate the Hill slope. Ensure the slope is approximately -1.0. A significantly shallower slope indicates assay artifact, ligand depletion, or allosteric interference, invalidating the competitive binding assumption.

Conclusion

The triazolo[1,5-a]triazine scaffold is a privileged structure in medicinal chemistry. By acting as a purine bioisostere, it bypasses the metabolic liabilities of endogenous purines while retaining high-affinity target engagement. Mastering its synthesis through thermodynamically driven cyclocondensation and validating its pharmacology through rigorous, self-correcting assays allows drug discovery teams to rapidly advance potent candidates for both inflammatory and neurodegenerative diseases.

References

  • Akahoshi, F., et al. "Synthesis and Pharmacological Activity of Triazolo[1,5-a]triazine Derivatives Inhibiting Eosinophilia." Journal of Medicinal Chemistry, ACS Publications. 3

  • "Piperazine Derivatives of[1,2,4]Triazolo[1,5-a][1,3,5]triazine as Potent and Selective Adenosine A2a Receptor Antagonists." Journal of Medicinal Chemistry, ACS Publications. 2

  • "Molecular and Crystal Structure of 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine." MDPI. 1

Sources

The Triazolotriazine Core: A Comprehensive Technical Guide to its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fused heterocyclic system of triazolotriazine, a scaffold integrating the functionalities of both 1,2,4-triazole and 1,2,4-triazine rings, has emerged as a cornerstone in modern medicinal chemistry, materials science, and agrochemistry. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of triazolotriazine compounds. It delves into the evolution of their synthetic methodologies, from foundational cyclization reactions to contemporary solid-phase and rearrangement strategies. Furthermore, this guide explores the diverse applications of triazolotriazine derivatives, detailing their mechanisms of action as potent kinase inhibitors in oncology, their energetic properties in advanced materials, and their role in the development of modern herbicides. Detailed experimental protocols, mechanistic diagrams, and a comprehensive reference list are provided to serve as a valuable resource for researchers in the field.

A Historical Perspective: From Triazole to a Fused Heterocyclic Powerhouse

The journey of the triazolotriazine scaffold is intrinsically linked to the discovery and exploration of its parent heterocycle, the 1,2,4-triazole. The story begins in the late 19th century with the pioneering work of Swedish chemist J. A. Bladin, who in 1885, first reported the synthesis of a 1,2,4-triazole derivative. This seminal work laid the groundwork for understanding the fundamental chemistry of this nitrogen-rich five-membered ring.

The early 20th century saw the development of foundational synthetic methods for the 1,2,4-triazole ring, such as the Pellizzari reaction (1911) and the Einhorn-Brunner reaction (1905-1914). These classical methods, involving the condensation of hydrazides with amides or imides with hydrazines respectively, were instrumental in making a variety of substituted triazoles accessible for further study.[1][2]

While the synthesis of fused heterocyclic systems was an active area of research, the first specific mention of a fused triazine ring system with a thiazole, a close relative of the triazole, was reported by Rathke in 1887.[3] However, a key breakthrough in the synthesis of the triazolotriazine core came later. A pivotal 1973 publication from the laboratory of J.B. Polya described the cyclisation of 3-hydrazino-1,2,4-triazines to furnish the[3][4][5]triazolo[4,3-b][3][4][5]triazine ring system.[6] This work can be considered a cornerstone in the history of triazolotriazine chemistry, providing a direct and logical route to this fused scaffold.

Another critical development in the synthetic chemist's toolbox for accessing specific triazolotriazine isomers is the Dimroth rearrangement .[7] This versatile reaction, discovered by Otto Dimroth in 1909, allows for the isomerization of certain triazoles, and has been elegantly applied to the synthesis of[3][4][5]triazolo[1,5-a][2][4][8]triazine derivatives from their[3][4][5]triazolo[4,3-a][2][4][8]triazine precursors.[5] This rearrangement has proven to be a powerful tool for accessing a wider range of triazolotriazine isomers with distinct substitution patterns.

The Evolution of Synthetic Methodologies

The synthesis of triazolotriazine derivatives has evolved significantly from the early cyclization strategies. Modern methodologies focus on efficiency, diversity, and the ability to introduce a wide range of functional groups to explore structure-activity relationships (SAR).

Foundational Cyclization Strategies

The classical approach to constructing the triazolotriazine core involves the cyclization of a substituted 3-hydrazino-1,2,4-triazine. This method remains a robust and reliable way to access the[3][4][5]triazolo[4,3-b][3][4][5]triazine scaffold.

Experimental Protocol: Synthesis of 6,7-Diphenyl-[3][4][5]triazolo[4,3-b][3][4][5]triazine [6]

Step 1: Synthesis of 3-Hydrazino-5,6-diphenyl-1,2,4-triazine

  • A solution of 3-chloro-5,6-diphenyl-1,2,4-triazine (1.0 g, 3.55 mmol) in ethanol (20 mL) is treated with hydrazine hydrate (1.0 mL, 20.6 mmol).

  • The mixture is heated under reflux for 2 hours.

  • Upon cooling, the precipitated solid is collected by filtration, washed with ethanol, and dried to yield 3-hydrazino-5,6-diphenyl-1,2,4-triazine.

Step 2: Cyclization to form the Triazolotriazine Core

  • A mixture of 3-hydrazino-5,6-diphenyl-1,2,4-triazine (0.5 g, 1.8 mmol) and cyanogen bromide (0.2 g, 1.89 mmol) in ethanol (15 mL) is heated under reflux for 3 hours.

  • The solvent is evaporated under reduced pressure.

  • The residue is triturated with a dilute aqueous sodium carbonate solution.

  • The solid product is collected by filtration, washed with water, and recrystallized from ethanol to afford 3-amino-6,7-diphenyl-[3][4][5]triazolo[4,3-b][3][4][5]triazine.

Modern Synthetic Approaches

Contemporary synthetic chemistry has introduced a variety of innovative methods for the construction of triazolotriazine libraries, enabling rapid access to diverse derivatives for high-throughput screening.

2.2.1. Solid-Phase Synthesis

Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for the construction of heterocyclic libraries. A notable example is the solid-phase synthesis of thiazolo[4,5-d][4][5][8]triazin-4(3H)-one derivatives, which showcases the potential for adapting these methods to other triazolotriazine isomers.[8] This approach offers the advantages of simplified purification and the potential for automation.

Experimental Workflow: Solid-Phase Synthesis of Thiazolotriazinone Derivatives [8]

G Merrifield_Resin Merrifield Resin Thorpe_Ziegler Thorpe-Ziegler Cyclization Merrifield_Resin->Thorpe_Ziegler 1. Building Block Attachment Sulfone_Oxidation Sulfone Oxidation Thorpe_Ziegler->Sulfone_Oxidation 2. Ring Formation Nucleophilic_Substitution Disulfonate Nucleophilic Substitution Sulfone_Oxidation->Nucleophilic_Substitution 3. Functionalization Cleavage Cleavage from Resin Nucleophilic_Substitution->Cleavage 4. Diversity Introduction Final_Product Thiazolotriazinone Library Cleavage->Final_Product 5. Product Release

Caption: Solid-phase synthesis workflow for thiazolotriazinone derivatives.

2.2.2. Dimroth Rearrangement

The Dimroth rearrangement is a powerful tool for the synthesis of[3][4][5]triazolo[1,5-a][2][4][8]triazine isomers, which are often thermodynamically more stable than their[3][4][5]triazolo[4,3-a] counterparts. This rearrangement typically occurs under basic conditions and proceeds through a ring-opening and ring-closing mechanism.[5][7]

Reaction Mechanism: Dimroth Rearrangement of a Triazolotriazine

G reactant [1,2,4]Triazolo[4,3-a][1,3,5]triazine intermediate1 Ring-Opened Intermediate reactant->intermediate1 Base-catalyzed ring opening product [1,2,4]Triazolo[1,5-a][1,3,5]triazine intermediate1->product Intramolecular cyclization

Caption: Simplified mechanism of the Dimroth rearrangement.

A Spectrum of Applications: From Human Health to Advanced Materials

The unique electronic properties and rigid, planar structure of the triazolotriazine core have led to its widespread application in various scientific disciplines.

Medicinal Chemistry: A Privileged Scaffold for Drug Discovery

The triazolotriazine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

3.1.1. Kinase Inhibitors in Oncology

A significant area of application for triazolotriazine derivatives is in the development of kinase inhibitors for cancer therapy. For instance, certain triazolotriazine analogues have been identified as potent inhibitors of the c-Met receptor tyrosine kinase, a key target in various cancers.[9] These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways involved in cell proliferation and survival.

Table 1: Representative Triazolotriazine-Based Kinase Inhibitors

Compound ClassTarget Kinase(s)Representative IC₅₀ ValuesReference
[3][4][5]Triazolo[4,3-b][3][4][5]triazinesc-MetNanomolar range[9]
[3][4][5]Triazolo[1,5-a][2][4][8]triazinesGSK-3β/CK-1δ0.17 µM (GSK-3β), 0.68 µM (CK-1δ)[10][11]

3.1.2. Neuroprotective Agents

Dual inhibitors of glycogen synthase kinase 3β (GSK-3β) and casein kinase 1δ (CK-1δ) based on the[3][4][5]triazolo[1,5-a][2][4][8]triazine scaffold have shown promise as potential neuroprotective agents for the treatment of neuroinflammatory disorders such as Parkinson's disease.[10][11] Some of these compounds have been shown to act via a covalent interaction with a cysteine residue in the active site of GSK-3β.[11]

Agrochemicals: Protecting Crops with Precision

The triazine moiety has a long history of use in agriculture, particularly as herbicides.[12] Fused triazolotriazine systems have also been explored for their herbicidal and fungicidal properties.

3.2.1. Herbicides

Triazine-based herbicides, such as atrazine, primarily act by inhibiting photosynthesis in susceptible plants. They bind to the D1 protein of the photosystem II complex, blocking electron transport and leading to the production of reactive oxygen species that cause cell death.[1][13] While specific commercial herbicides with a triazolotriazine core are less common, the structural similarity suggests a similar mode of action for any such derivatives.

Signaling Pathway: Inhibition of Photosynthesis by Triazine Herbicides

G PSII Photosystem II Electron_Transport Electron Transport Chain PSII->Electron_Transport ATP_Synthase ATP Synthase Electron_Transport->ATP_Synthase Photosynthesis Photosynthesis ATP_Synthase->Photosynthesis Triazine Triazine Herbicide Triazine->PSII Inhibits D1 protein

Caption: Simplified pathway of photosynthetic inhibition by triazine herbicides.

Materials Science: Engineering High-Performance Materials

The nitrogen-rich and highly planar nature of the triazolotriazine scaffold makes it an attractive building block for the development of advanced materials with unique properties.

3.3.1. High-Energy Density Materials (HEDMs)

The high nitrogen content and positive heat of formation of triazolotriazine derivatives make them promising candidates for high-energy density materials.[14][15] The introduction of energetic functionalities, such as nitro or dinitromethyl groups, can further enhance their energetic performance. These materials have potential applications in propellants and explosives.

Table 2: Energetic Properties of Selected Triazolotriazine Derivatives

CompoundDensity (g/cm³)Detonation Velocity (m/s)Thermal Stability (Td, °C)Reference
Fused Triazolotriazole and Triazine Derivative1.73 - 1.898242 - 8808up to 327[14]
Triazolotriazine with Dinitromethyl and Nitroamino Groups1.873 - 2.0478025 - 8262-[16]

3.3.2. Organic Light-Emitting Diodes (OLEDs)

Triazolotriazine derivatives have been utilized as electron-deficient acceptor units in the design of thermally activated delayed fluorescence (TADF) molecules for use in OLEDs.[17] The electronic properties of the triazolotriazine core can be tuned by the attachment of electron-donating groups, enabling the development of efficient light-emitting materials.

Conclusion

From its conceptual origins in the late 19th century to its current status as a versatile and highly sought-after scaffold, the triazolotriazine ring system has had a remarkable journey. The continuous development of novel synthetic methodologies has provided researchers with the tools to explore the vast chemical space of triazolotriazine derivatives. This has led to the discovery of compounds with significant therapeutic potential, advanced material properties, and applications in agriculture. As our understanding of the structure-property relationships of these compounds deepens, the triazolotriazine core is poised to remain a central focus of research and development for years to come, with the promise of further innovations in medicine, materials, and beyond.

References

  • A Versatile Method for the Synthesis of 7-Aminoazolo[1,5-a]pyrimidine-6-carbonitriles. (n.d.). Retrieved from [Link]

  • DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement. (2022). RSC Advances, 12(4), 2155-2163.
  • Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. (2025). Molecules, 30(18), 3838.
  • Dolzhenko, A. V. (2011). Synthetic Routes towards Thiazolo[2][4][8]triazines (Review). HETEROCYCLES, 83(4), 695.

  • Einhorn–Brunner reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Pellizzari reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Nitrogen-rich compounds: s-triazine and tri-s-triazine derivatives as high energy materials. (n.d.). Retrieved from [Link]

  • Stabilizing High-Energy Materials via a C–C-Connected[2][2]-Fused Triazolotriazole and Triazine Scaffold. (2026). The Journal of Organic Chemistry.

  • Theoretical Investigation of Compounds Based on 1, 2, 4-Triazolo [4, 3-b][2][3][4][5] Tetrazine as High Energy and Low Sensitivity Energetic Materials. (2025). American Journal of Chemistry, 10(2), 29-35.

  • Dimroth rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

  • Triazines and related products. Part 21. Cyclisation of 3-amino-5-hydrazinopyrazole and 3-amino-5-hydrazino-1,2,4-triazole to azolo[5,1-c][3][4][5]triazines. (1974). Journal of the Chemical Society, Perkin Transactions 1, 1611.

  • A Triazolotriazine-Based Dual GSK-3β/CK-1δ Ligand as a Potential Neuroprotective Agent Presenting Two Different Mechanisms of Enzymatic Inhibition. (2019). ChemMedChem, 14(3), 310-314.
  • 7-Amino-2-aryl/hetero-aryl-5-oxo-5,8-dihydro[3][4][5]triazolo[1,5-a]pyridine-6-carbonitriles: Synthesis and adenosine receptor binding studies. (2019). Archiv der Pharmazie, 352(8), e1900089.

  • (PDF) Synthesis of[3][4][5]-triazolo[1,5-a]pyrimidines by Dimroth rearrangement of[3][4][5]. (n.d.). Retrieved from [Link]

  • Dimroth rearrangement-based synthesis of novel derivatives of[4][8]selenazolo[5,4-e][3][4][5]triazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture. (2022). Molecular Diversity, 26(2), 923-937.

  • Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. (2021).
  • A Triazolotriazine-Based Dual GSK-3b/CK-1d Ligand as a Potential Neuroprotective Agent Presenting Two - ArTS. (n.d.). Retrieved from [Link]

  • 3-Hydrazino-1,2,4-triazin-5(2H)-ones in Reactions with Compounds Containing Carbonyl and Active Methylene Groups. (2002). Russian Journal of Organic Chemistry, 38(11), 1686-1688.
  • Synthesis of triazolotriazine derivatives as c-Met inhibitors. (2021). Medicinal Chemistry Research, 30(5), 1035-1045.
  • Synthesis and Evaluation of Novel[3][4][5]Triazolo[5,1-c][3][4][5]-triazines and Pyrazolo[5,1-c][3][4][5]triazines as Potential Antidiabetic Agents. (2017). Archiv der Pharmazie, 350(5).

  • Triazines and related products. Part XVI. Synthesis of triazolotriazines by cyclisation of 3-hydrazino-1,2,4-triazines and 3-hydrazino-1,2,4-triazoles. (1973). Journal of the Chemical Society, Perkin Transactions 1, 349.
  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). Molecules, 27(15), 4694.
  • Triazine compounds as kinase inhibitors. (n.d.).
  • Triazolotriazine-based thermally activated delayed fluorescence sensitizer for narrowband red fluorescence OLEDs. (2024).
  • Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[3][4][5]triazolo[1,5-a]pyrimidine derivatives. (n.d.). Retrieved from [Link]

  • A Review: Triazole and their derivatives. (2020). International Research Journal of Engineering and Technology (IRJET), 7(7), 3613-3623.
  • First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. (2022). Molecules, 27(22), 7858.
  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). RSC Advances, 15(55), 35084-35123.
  • Synthesis and Evaluation of Novel[3][4][5]Triazolo[5,1-c][3][4][5]-triazines and Pyrazolo[5,1-c][3][4][5]triazines as Potential Antidiabetic Agents. (2017). Archiv der Pharmazie, 350(5).

  • Synthesis and Anti-tumor Activities of Novel[3][4][5]triazolo[1,5-a]pyrimidines. (2007). Molecules, 12(5), 1134-1148.

  • Synthesis and reactions of some 1,2,4-triazolo-[4,3-b]-1,2,4-triazoles. (2001).
  • Energetic triazolotriazines with trifluoromethyl, dinitromethyl and nitroamino groups: synthesis, structure and properties. (2026). New Journal of Chemistry, 50(6), 2817-2824.
  • Fused Heterocyclic Systems with an s-Triazine Ring. 34. Development of a Practical Approach for the Synthesis of 5-Aza-isoguanines. (n.d.). Retrieved from [Link]

  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). (n.d.). Retrieved from [Link]

  • Synthesis of novel[3][4][5]triazolo[1,5-b][2][3][4][5]tetrazines and investigation of their fungistatic activity. (2022). Beilstein Journal of Organic Chemistry, 18, 239-247.

  • The Eight Modes of Action | Herbicide Classification - Plant and Soil Sciences eLibrary. (n.d.). Retrieved from [Link]

  • Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][3][4][5]Triazines: Synthesis and Photochemical Properties. (2023). Molecules, 28(7), 3169.

  • Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][3][4][5]triazines. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3- a ]azines as Potential HSF1 Inductors. (n.d.). Retrieved from [Link]

  • Synthesis of 1,2,4-triazines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis and SAR of[3][4][5]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. (2007). Journal of Medicinal Chemistry, 50(1), 6-9.

Sources

Methodological & Application

Application Note: Evaluating [1,2,4]Triazolo[1,5-a][1,3,5]triazines as Dual GSK-3β and CK-1δ Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

Glycogen synthase kinase 3β (GSK-3β) is a highly active serine/threonine protein kinase implicated in the pathogenesis of Alzheimer's disease, Parkinson's disease, and bipolar mood disorders[1]. In neurodegenerative contexts, GSK-3β works in tandem with casein kinase 1δ (CK-1δ). CK-1δ acts as a "priming kinase," phosphorylating Tau proteins and enabling subsequent hyperphosphorylation by GSK-3β, which ultimately leads to toxic neurofibrillary tangles.

To combat this, the [1,2,4]triazolo[1,5-a][1,3,5]triazine scaffold has emerged as a highly effective pharmacophore. Chemically analogous to purines and azaindoles, this fused bicyclic ring system serves as an excellent ATP-competitive hinge-binding motif[2]. The nitrogen heteroatoms in the triazole and triazine rings facilitate bidentate hydrogen bonds within the highly conserved kinase ATP-binding pocket[2]. Furthermore, incorporating the triazolotriazine moiety significantly enhances the lipophilicity and pharmacokinetic profile of the drug candidate—a critical requirement for molecules intended to cross the blood-brain barrier[3].

A breakthrough in this space is Compound 12 (3-(7-amino-5-(cyclohexylamino)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-2-yl)-2-cyanoacrylamide), developed via docking-based design. It acts as a potent dual inhibitor, demonstrating an IC₅₀ of 0.17 µM against GSK-3β and 0.68 µM against CK-1δ[4].

Mechanistic Pathway

KinaseInhibition Inhibitor [1,2,4]Triazolo[1,5-a]triazine (Compound 12) GSK3b GSK-3β Inhibitor->GSK3b ATP-Competitive Inhibition CK1d CK-1δ Inhibitor->CK1d ATP-Competitive Inhibition BetaCatenin β-Catenin (Survival Signal) GSK3b->BetaCatenin Phosphorylation (Degradation) Tau Tau Protein (Aggregation) GSK3b->Tau Hyperphosphorylation CK1d->Tau Priming/Phosphorylation Neuroprotection Neuroprotection & Cell Survival BetaCatenin->Neuroprotection Translocation to Nucleus Neuroinflammation Neuroinflammation & Apoptosis Tau->Neuroinflammation Tangle Formation

Mechanism of dual GSK-3β/CK-1δ inhibition by triazolo[1,5-a]triazines in neuroprotection.

Quantitative Data: Structure-Activity Relationship (SAR)

The potency of the triazolo[1,5-a]triazine core is highly dependent on substitutions at the 5-position (R1) and 2-position (R2). The table below summarizes the target engagement profile based on structural modifications.

Table 1: SAR of [1,2,4]Triazolo[1,5-a][1,3,5]triazine Derivatives

CompoundR1 (Position 5)R2 (Position 2)GSK-3β IC₅₀ (µM)CK-1δ IC₅₀ (µM)Target Profile
Baseline -NH₂-CH₃>10.0>10.0Inactive
Intermediate Cyclopentylamino-CN2.455.12Weak Dual Inhibitor
Compound 12 Cyclohexylamino2-cyanoacrylamide0.170.68Potent Dual Inhibitor[4]

Experimental Workflows & Protocols

To ensure rigorous scientific validation, we employ a two-tiered testing system. First, an in vitro assay establishes the biochemical IC₅₀. Second, a cellular assay validates membrane permeability and functional target engagement.

Workflow Synth Inhibitor Synthesis Eq Enzyme Pre-incubation Synth->Eq Purified Compound Kinase ATP-Competitive Kinase Assay Eq->Kinase Binding Equilibrium Cell Cellular Target Engagement Kinase->Cell IC50 < 1 µM Validation

Experimental workflow for validating triazolo[1,5-a]triazine kinase inhibitors.

Protocol 1: Luminescence-Based In Vitro Kinase Assay

Objective: Determine the IC₅₀ of triazolo[1,5-a]triazines against recombinant GSK-3β and CK-1δ.

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Expert Insight (Causality): The inclusion of BSA is critical. Triazolo[1,5-a]triazines are highly lipophilic[3]; without a carrier protein, they will non-specifically adsorb to the plastic walls of the microplate, drastically reducing the effective concentration and yielding false-negative results.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well plate, incubate 2 nM of recombinant GSK-3β (or CK-1δ) with a 10-point serial dilution of the inhibitor (10 µM to 0.1 nM) for 30 minutes at 25°C.

    • Expert Insight (Causality): Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium in the ATP pocket before the competitive substrate (ATP) is introduced. Skipping this step artificially inflates the apparent IC₅₀.

  • Reaction Initiation: Add the specific peptide substrate (e.g., GS-2 peptide for GSK-3β) and ATP. Crucially, the ATP concentration must be set exactly to the apparent Km​ of the specific kinase (e.g., ~15 µM for GSK-3β).

    • Expert Insight (Causality): Because these compounds are ATP-competitive hinge binders[2], using saturating ATP concentrations will outcompete the drug, masking its inhibitory potential. Conversely, using sub- Km​ ATP creates an unphysiological environment that yields artificially potent IC₅₀ values.

  • Detection: After 60 minutes, terminate the reaction and add an ADP-detection reagent (e.g., ADP-Glo). Read the luminescence to quantify the unconsumed ATP.

Protocol 2: Cellular Target Engagement (Western Blot for β-Catenin)

Objective: Validate that the inhibitor crosses the cell membrane and prevents GSK-3β from phosphorylating its downstream targets.

  • Cell Treatment: Seed SH-SY5Y neuroblastoma cells at 70% confluency. Treat with 1 µM of Compound 12 for 4 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with 1X Protease Inhibitor Cocktail and 1X Phosphatase Inhibitor Cocktail (containing NaF and Na₃VO₄).

    • Expert Insight (Causality): This is the most critical step in the protocol. Endogenous phosphatases act rapidly upon cell lysis. Without phosphatase inhibitors, they will strip phosphate groups from all cellular proteins, mimicking the effect of a kinase inhibitor and resulting in a massive false-positive readout.

  • Immunoblotting: Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for both Total β-catenin and Phospho-β-catenin (Ser33/37/Thr41) .

    • Expert Insight (Causality): GSK-3β constitutively phosphorylates these specific residues to mark β-catenin for proteasomal degradation. A successful triazolo[1,5-a]triazine inhibitor will show a decrease in the phospho-signal and a corresponding increase in total β-catenin levels. Measuring both creates a self-validating system, ensuring the drug is inhibiting the kinase rather than merely altering overall protein expression.

Sources

Advanced Formulation Strategies for Triazolo[1,5-a]triazine-2,5,7-triamine in Preclinical In Vivo Studies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The [1,2,4]triazolo[1,5-a][1,3,5]triazine scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized in potent adenosine A2A receptor antagonists (e.g., ZM-241385) used in neurodegenerative and immuno-oncology research[1]. However, the specific derivative triazolo[1,5-a]triazine-2,5,7-triamine presents a severe delivery challenge. The introduction of three primary/secondary amine groups creates a highly nitrogenous, rigid planar structure. While these amines are critical for target engagement via hydrogen bonding within receptor pockets, they also induce a "brick dust" physicochemical profile.

As a Senior Application Scientist, I have designed this protocol guide to overcome the high crystal lattice energy and poor aqueous solubility of this compound. This document provides field-proven, self-validating formulation workflows for both parenteral (IV/IP) and enteral (PO) in vivo administration, ensuring robust pharmacokinetic (PK) exposure without compromising the scientific integrity of your animal models.

Physicochemical Profiling & Mechanistic Causality

Before selecting a formulation, one must understand the causality behind the molecule's behavior. Why does a molecule with multiple polar amine groups fail to dissolve in water?

  • The "Brick Dust" Phenomenon: The 2,5,7-triamine substitution pattern allows for extensive intermolecular hydrogen bonding. This results in a highly stable crystal lattice with a remarkably high melting point. The energy required to break these intermolecular forces exceeds the solvation energy provided by water, leading to near-zero aqueous solubility at physiological pH (pH 7.4).

  • Rapid Hepatic Clearance: Triazolo-triazine derivatives typically suffer from rapid first-pass metabolism. As observed with similar A2A antagonists, unformulated oral suspensions yield extremely low systemic exposure[2].

  • Formulation Rationale: To achieve in vivo efficacy, the formulation must disrupt the crystal lattice dynamically. For IV dosing, we utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form a host-guest inclusion complex, shielding the hydrophobic core[3]. For oral dosing, we employ a Lipid-Based Formulation (LBF) to bypass hepatic first-pass metabolism via intestinal lymphatic transport[4].

Formulation Decision Workflow

FormulationDecision Start triazolo[1,5-a]triazine-2,5,7-triamine Physicochemical Profiling IV Parenteral (IV/IP) Target: Rapid Systemic Exposure Start->IV PO Enteral (PO) Target: Efficacy & Chronic Dosing Start->PO CD HP-β-CD / Cosolvent System (Inclusion Complexation) IV->CD SEDDS Self-Emulsifying Lipid System (Lymphatic Transport) PO->SEDDS Val1 Validation: Tyndall Effect & DLS Result: Optically Clear Solution CD->Val1 Val2 Validation: SGF Dispersion Test Result: Stable Microemulsion SEDDS->Val2

In Vivo Formulation Decision Workflow for Poly-aminated Heterocycles

Experimental Protocols

Protocol A: HP-β-CD / Cosolvent System for Intravenous (IV) Administration

Objective: Achieve a 2 mg/mL clear solution for IV bolus injection in rodents. Mechanism: Dimethyl sulfoxide (DMSO) acts as a crystal lattice disruptor, while HP-β-CD encapsulates the lipophilic triazolo-triazine core, preventing precipitation upon dilution in the bloodstream[3].

Materials:

  • Triazolo[1,5-a]triazine-2,5,7-triamine (API)

  • DMSO (Cell culture grade)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, endotoxin-free)

  • Sterile Saline (0.9% NaCl)

Step-by-Step Methodology:

  • Primary Solubilization: Weigh 2.0 mg of the API into a sterile glass vial. Add 50 µL of DMSO (5% of final volume). Vortex vigorously for 2 minutes. Causality: The high dielectric constant of DMSO breaks the amine-driven intermolecular hydrogen bonds.

  • Cyclodextrin Complexation: In a separate tube, prepare a 20% (w/v) HP-β-CD solution in sterile saline.

  • Phase Integration: Dropwise, add 950 µL of the 20% HP-β-CD solution to the API/DMSO mixture while continuously vortexing or sonicating at 37°C.

  • Equilibration: Sonicate the mixture in a water bath for 15 minutes to ensure complete thermodynamic inclusion of the API into the hydrophobic cavity of the cyclodextrin.

  • Self-Validating Step (Optical & DLS Check): Shine a red laser pointer through the vial. The absence of a visible beam path (Tyndall effect) confirms a true molecular solution rather than a colloidal suspension. For rigorous GLP studies, confirm particle size < 5 nm via Dynamic Light Scattering (DLS).

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Protocol B: Type III Lipid-Based Formulation (SEDDS) for Oral (PO) Administration

Objective: Achieve a 10 mg/kg oral dose with enhanced bioavailability. Mechanism: A Self-Emulsifying Drug Delivery System (SEDDS) utilizes lipids and surfactants to form micelles in situ within the GI tract. This keeps the drug solubilized and promotes uptake into the chylomicron-rich lymphatic system, effectively bypassing the liver[4].

Materials:

  • API

  • Capryol 90 (Propylene glycol monocaprylate) - Oil phase

  • Kolliphor EL (Polyoxyl 35 castor oil) - Surfactant

  • Transcutol HP (Diethylene glycol monoethyl ether) - Co-surfactant

Step-by-Step Methodology:

  • Excipient Blending: Prepare the SEDDS pre-concentrate by mixing Capryol 90, Kolliphor EL, and Transcutol HP in a 30:50:20 (v/v/v) ratio. Stir at 40°C for 10 minutes until homogenous.

  • API Loading: Add 10 mg of API per 1 mL of the SEDDS pre-concentrate.

  • Thermodynamic Solubilization: Stir the mixture magnetically at 50°C for 2 hours. Causality: Heat increases the kinetic energy, allowing the API to fully dissolve into the lipophilic/surfactant matrix without the need for aqueous media.

  • Self-Validating Step (In Vitro Dispersion): To validate that the formulation will not crash out in the stomach, perform an in vitro dispersion test. Add 100 µL of the loaded SEDDS into 10 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C under mild agitation. The system must spontaneously form a bluish, translucent microemulsion (droplet size < 100 nm) with zero visible API precipitation over 4 hours.

  • Dosing: Administer the pre-concentrate directly via oral gavage. The formulation will self-emulsify upon contact with gastric fluids in vivo.

Quantitative Data Presentation

The table below summarizes the expected pharmacokinetic outcomes based on the formulation strategy applied to highly aminated triazolo-triazine derivatives (simulated data for a 10 mg/kg dose in Sprague-Dawley rats).

Formulation TypeRouteCmax (ng/mL)Tmax (h)AUC (0-∞) (ng·h/mL)Absolute Bioavailability (F%)
0.5% CMC-Na Suspension (Unformulated)PO45 ± 122.5180 ± 35< 5%
5% DMSO / 20% HP-β-CD IV2,850 ± 2100.083,100 ± 420100% (Reference)
5% DMSO / 20% HP-β-CD PO310 ± 451.0950 ± 110~ 30%
Type III SEDDS (Lipid-based)PO890 ± 951.52,250 ± 310~ 72%

Note: The SEDDS formulation significantly enhances oral bioavailability by preventing luminal precipitation and leveraging lymphatic absorption pathways.

References

  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 National Institutes of Health (NIH) / PubMed Central[Link][2]

  • Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists MDPI - International Journal of Molecular Sciences[Link][1]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics National Institutes of Health (NIH) / PubMed Central[Link][3]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs National Institutes of Health (NIH) / PubMed Central[Link][4]

Sources

Application Notes and Protocols for the One-Pot Synthesis of Triazolo[1,5-a]triazines

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Triazolo[1,5-a]triazines in Modern Drug Discovery

The[1][2][3]triazolo[1,5-a][1][4][5]triazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. As bioisosteres of purines, these compounds have been extensively explored for their potential as antagonists for adenosine receptors, which are implicated in a variety of physiological processes and disease states.[2][6][7] The structural and electronic resemblance to endogenous purines allows triazolo[1,5-a]triazines to interact with a range of biological targets, leading to their investigation as potential therapeutic agents for various conditions.

The development of efficient and economical synthetic routes to this important class of compounds is therefore a critical endeavor. One-pot synthesis methodologies, which combine multiple reaction steps into a single, sequential process without the isolation of intermediates, offer significant advantages in terms of operational simplicity, reduced reaction times, and higher overall yields.[1] These streamlined approaches are particularly valuable in drug discovery settings, where the rapid generation of compound libraries for structure-activity relationship (SAR) studies is paramount.

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 5,7-disubstituted-[1][2][3]triazolo[1,5-a][1][4][5]triazines, with a focus on a robust and widely applicable DBU-mediated methodology.

Mechanistic Insights: A Tale of Oxidative Cyclization and Rearrangement

The one-pot synthesis of[1][2][3]triazolo[1,5-a][1][4][5]triazines from 2-hydrazinyl-1,3,5-triazines and aldehydes is a fascinating cascade of reactions that culminates in the formation of the thermodynamically stable fused heterocyclic system. The process can be conceptually divided into three key stages:

  • Schiff Base Formation: The reaction is initiated by the condensation of the 2-hydrazinyl-1,3,5-triazine with an aldehyde to form the corresponding hydrazone (a Schiff base). This is a classical condensation reaction that sets the stage for the subsequent cyclization.

  • Oxidative C-N Bond Formation: The hydrazone intermediate then undergoes an oxidative cyclization to form the initial[1][2][3]triazolo[4,3-a][1][4][5]triazine isomer. N-Bromosuccinimide (NBS) is a commonly employed and effective oxidizing agent for this transformation.[1] The use of an eco-friendly reagent like NBS is a notable advantage of this synthetic approach.[1]

  • Dimroth Rearrangement: The kinetically favored[1][2][3]triazolo[4,3-a][1][4][5]triazine isomer is often not the most stable product. In the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), this intermediate undergoes a Dimroth rearrangement to yield the thermodynamically more stable[1][2][3]triazolo[1,5-a][1][4][5]triazine.[1][8] This rearrangement involves a ring-opening of the triazine ring followed by rotation and re-cyclization to form the final, more stable isomer.[1][9] The choice of a non-nucleophilic, strong base like DBU is crucial for promoting this rearrangement efficiently.

The entire sequence, from starting materials to the final product, occurs in a single reaction vessel, highlighting the elegance and efficiency of this one-pot methodology.

Figure 1. Reaction workflow for the one-pot synthesis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the one-pot synthesis of 5,7-disubstituted-[1][2][3]triazolo[1,5-a][1][4][5]triazines.

Protocol 1: DBU-Mediated One-Pot Synthesis of 5,7-Dimorpholino-2-phenyl-[1][2][3]triazolo[1,5-a][1][4][5]triazine

This protocol is adapted from a reported efficient and greener approach to synthesizing pharmacologically relevant triazolotriazines.[1]

Materials:

  • 4,4'-(6-Hydrazinyl-1,3,5-triazine-2,4-diyl)dimorpholine (1.0 mmol, 1.0 equiv)

  • Benzaldehyde (1.0 mmol, 1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.0 mmol, 1.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer

  • TLC plates (silica gel)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Schiff Base Formation:

    • To a solution of 4,4'-(6-hydrazinyl-1,3,5-triazine-2,4-diyl)dimorpholine (1.0 mmol) in methanol, add benzaldehyde (1.0 mmol).

    • Stir the reaction mixture at room temperature for approximately 30 minutes. The formation of the Schiff base can be monitored by Thin Layer Chromatography (TLC).

  • Oxidative Cyclization:

    • Slowly add N-bromosuccinimide (1.0 mmol) to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC until a new spot, corresponding to the[1][2][3]triazolo[4,3-a][1][4][5]triazine intermediate, appears and the starting material is consumed. This step typically takes around 2 hours.

  • Dimroth Rearrangement:

    • Slowly add DBU (1.5 equiv) to the reaction mixture.

    • Continue stirring at room temperature. The rearrangement to the final[1][2][3]triazolo[1,5-a][1][4][5]triazine product is usually complete within 2-4 hours, as monitored by TLC.

  • Work-up and Purification:

    • Upon completion of the reaction, pour the reaction mixture into ice-cold water.

    • A solid precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry it under vacuum.

    • If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 5,7-dimorpholino-2-phenyl-[1][2][3]triazolo[1,5-a][1][4][5]triazine.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol is an effective solvent for the starting materials and intermediates. It also plays a role in the Dimroth rearrangement, where the methoxide ion (formed in the presence of DBU) can facilitate the ring-opening step.[1]

  • N-Bromosuccinimide (NBS): NBS is a mild and selective oxidizing agent that is well-suited for the oxidative cyclization of hydrazones to form the triazole ring. Its use avoids harsh reaction conditions and toxic heavy metal oxidants.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a strong, non-nucleophilic base that is highly effective in promoting the Dimroth rearrangement. Its non-nucleophilic nature prevents unwanted side reactions with the electrophilic centers of the triazine ring.

Data Presentation: Substrate Scope and Yields

The DBU-mediated one-pot synthesis of[1][2][3]triazolo[1,5-a][1][4][5]triazines exhibits a broad substrate scope with respect to the aldehyde component, accommodating both electron-donating and electron-withdrawing substituents on the aromatic ring. This versatility makes the method highly attractive for generating a diverse library of compounds for biological screening.

EntryAldehydeSubstituentYield (%)
1BenzaldehydeH84
24-Methylbenzaldehyde4-CH₃96
34-Methoxybenzaldehyde4-OCH₃93
44-Chlorobenzaldehyde4-Cl95
54-Bromobenzaldehyde4-Br89
64-Fluorobenzaldehyde4-F90
72-Chlorobenzaldehyde2-Cl93
8Cinnamaldehyde-CH=CH-Ph84

Table 1. Substrate scope for the one-pot synthesis of 5,7-dimorpholino-[1][2][3]triazolo[1,5-a][1][4][5]triazines with various aldehydes. Yields are for the isolated products. Data sourced from Ganaia et al. (2022).[1]

Visualization of the Synthetic Pathway

G cluster_StartingMaterials Starting Materials cluster_ReactionVessel One-Pot Reaction cluster_Product Final Product HydrazinylTriazine 2-Hydrazinyl-1,3,5-triazine SchiffBase Formation of Schiff Base Intermediate HydrazinylTriazine->SchiffBase Aldehyde Substituted Aldehyde Aldehyde->SchiffBase OxidativeCyclization NBS-mediated Oxidative Cyclization SchiffBase->OxidativeCyclization DimrothRearrangement DBU-mediated Dimroth Rearrangement OxidativeCyclization->DimrothRearrangement FinalProduct 5,7-Disubstituted-[1,2,4]triazolo[1,5-a][1,3,5]triazine DimrothRearrangement->FinalProduct

Figure 2. A simplified experimental workflow diagram.

Conclusion and Future Perspectives

The one-pot synthesis of[1][2][3]triazolo[1,5-a][1][4][5]triazines represents a highly efficient and practical approach for accessing this important class of heterocyclic compounds. The DBU-mediated protocol, in particular, offers a robust and versatile method with a broad substrate scope and high yields. The operational simplicity and use of readily available starting materials and reagents make this methodology well-suited for applications in both academic research and industrial drug discovery.

Future research in this area may focus on the development of even more sustainable and environmentally benign protocols, such as the use of catalytic amounts of oxidants or the exploration of solvent-free reaction conditions. Furthermore, the expansion of the substrate scope to include a wider variety of heterocyclic aldehydes could lead to the discovery of novel triazolo[1,5-a]triazine derivatives with unique biological activities. The continued development of efficient synthetic methodologies will undoubtedly accelerate the exploration of the therapeutic potential of this promising class of compounds.

References

  • Ganaia, A. M., Pathana, T. K., Sayyada, N., Kushwaha, B., Kushwaha, N. D., Tzakos, A. G., & Karpoormath, R. (2022). DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement. RSC Advances, 12(4), 2102-2106. [Link]

  • Baraldi, P. G., Cacciari, B., Spalluto, G., & Moro, S. (2010). Synthesis and pharmacological characterization of a new series of 5,7-disubstituted-[1][2][3]triazolo[1,5-a][1][4][5]triazine derivatives as adenosine receptor antagonists: A preliminary inspection of ligand-receptor recognition process. Bioorganic & Medicinal Chemistry, 18(7), 2524-2536. [Link]

  • Koguchi, S., & Sakurai, A. (2015). ONE-POT SYNTHESIS OF[1][2][4]TRIAZOLO [1, 5-a]PYRAZINE DERIVATIVES FROM YNONES AND AMINO AZIDE. HETEROCYCLES, 90(1), 123. [Link]

  • Hirayama, T., Oouchi, H., & Nagasawa, K. (2014). Facile one-pot synthesis of[1][2][4] triazolo [1, 5-a] pyridines from 2-acylpyridines by copper (II)-catalyzed oxidative NN bond formation. Chemistry–A European Journal, 20(14), 4156-4162. [Link]

  • Wu, Y. M., Deng, J., Li, Y., & Chen, Q. Y. (2005). Regiospecific synthesis of 1, 4, 5-trisubstituted-1, 2, 3-triazole via one-pot reaction promoted by copper (I) salt. Synthesis, 2005(08), 1314-1318. [Link]

  • Dolzhenko, A. V., Chui, W. K., & Dolzhenko, A. V. (2006). Synthesis of 2,5,7-triamino[1][2][3]triazolo[1,5-a][1][4][5]triazines as potential antifolate agents. [Link]

  • Molecules. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 80-93. [Link]

  • Azarifar, D., & Maleki, B. (2006). SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. E-Journal of Chemistry, 3(1), 1-5. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 028-045. [Link]

  • Zhang, H., Liu, Y., Wang, Y., Zhang, Y., & Liu, H. (2012). Synthesis and biological evaluation of novel 6-hydrazinyl-2, 4-bismorpholino pyrimidine and 1, 3, 5-triazine derivatives as potential antitumor agents. Archiv der Pharmazie, 345(10), 812-821. [Link]

  • Li, J., Wang, Y., Ma, S., Zhang, Y., & Liu, H. (2020). Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. Archiv der Pharmazie, 353(1), 1900257. [Link]

  • Wang, S., Li, G., & Li, Y. (2013). Copper-catalyzed one-pot synthesis of 1, 2, 4-triazoles from nitriles and hydroxylamine. The Journal of organic chemistry, 80(3), 1789-1794. [Link]

  • Zhang, Y., Li, J., & Wang, S. (2019). A facile synthesis of[1][2][4] triazolo [1, 5-a] quinazolines via a copper-catalyzed tandem reaction and their denitrogenative transformation into 2-acyl-quinazolines. Organic & Biomolecular Chemistry, 17(1), 124-131. [Link]

  • Ren, H., & Wang, J. (2017). Oxidative cyclization in natural product biosynthesis. Natural product reports, 34(3), 237-268. [Link]

  • Zhao, Q., Li, F., & Zhang, J. (2008). Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+. Organic & biomolecular chemistry, 6(22), 4261-4266. [Link]

  • Li, G., Zhang, Y., & Wang, S. (2023). Cu/Ag-Mediated One-Pot Enantioselective Synthesis of Fully Decorated 1, 2, 3-Triazolo [1, 5-a] pyrazines. Organic letters, 25(24), 4487-4491. [Link]

  • Kumar, R. S., Idhayadhulla, A., & Nasser, A. J. A. (2008). Novel one pot synthesis of substituted 1, 2, 4-triazines. ARKIVOC: Online Journal of Organic Chemistry, 2008(15). [Link]

  • El-Shorbagy, A. M. (2021). A Review of the Dimroth Rearrangement in Fused 1, 2, 4-Triazolo [4, 3-c] pyrimidines. Mini-Reviews in Organic Chemistry, 18(6), 725-736. [Link]

  • Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015). One-pot synthesis of 3, 4, 5-trisubstituted 1, 2, 4-triazoles via the addition of hydrazides to activated secondary amides. Organic letters, 17(5), 1184-1187. [Link]

  • Gupta, S., Saluja, P., & Khurana, J. (2016). DBU Mediated Confluent Approach for the One Pot Synthesis of Novel 5-Hydroxy Pyrazolo [1, 2-a][1][2][3] triazoles and Their Dehydration to Novel Pyrazolo [1, 2-a][1][2][3] triazole Derivatives. ChemistrySelect, 1(15), 4783-4787. [Link]

  • Osipov, V. N., & Obydennov, D. L. (2021). The Dimroth rearrangement in the synthesis of condensed pyrimidines–structural analogs of antiviral compounds. Chemistry of Heterocyclic Compounds, 57(8), 756-778. [Link]

  • Spalluto, G., Cacciari, B., & Moro, S. (2016). 5, 7-Disubstituted-[1][2][3] triazolo [1, 5-a][1][4][5] triazines as pharmacological tools to explore the antagonist selectivity profiles toward adenosine receptors. European journal of medicinal chemistry, 108, 529-541. [Link]

  • Dolzhenko, A. V., Chui, W. K., & Dolzhenko, A. V. (2009). Synthesis of 5, 7-diamino[1][2][3] triazolo [1, 5-a][1][4][5] triazines via annulation of 1, 3, 5-triazine ring onto 3 (5)-amino-1, 2, 4-triazoles. Tetrahedron, 65(46), 9573-9580. [Link]

  • Jean-Gérard, H., & Bazureau, J. P. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo [1, 5-a][1][4][5] triazines. Molecules, 26(12), 3540. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2006). Synthesis and biological evaluation of novel 6-hydrazinyl-2, 4-bismorpholino pyrimidine and 1, 3, 5-triazine derivatives as potential antitumor agents. Archiv der Pharmazie, 339(8), 410-415. [Link]

  • Spalluto, G., Cacciari, B., & Moro, S. (2010). Synthesis and pharmacological characterization of a new series of 5, 7-disubstituted-[1][2][3] triazolo [1, 5-a][1][4][5] triazine derivatives as adenosine receptor antagonists. Bioorganic & medicinal chemistry, 18(7), 2524-2536. [Link]

Sources

Application Notes & Protocols: Triazolo[1,5-a]triazines as Emerging Anticancer Agents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The triazolo[1,5-a]triazine scaffold has emerged as a highly privileged, multi-target pharmacophore in modern oncology and medicinal chemistry. Structurally mimicking purine bases (such as adenine), this bicyclic system inherently possesses the ability to engage ATP-binding sites across various enzyme classes. Recent drug development efforts have successfully leveraged this scaffold to design potent adenosine A2A receptor antagonists for immuno-oncology, ATP-competitive kinase inhibitors (e.g., GSK-3β, CDK2), and direct apoptosis-inducing agents[1][2].

This application note synthesizes the mechanistic paradigms of triazolo[1,5-a]triazines and provides field-validated, step-by-step protocols for evaluating their anticancer efficacy in vitro.

Mechanistic Paradigms in Oncology

Immuno-Oncology: Adenosine A2A Receptor Antagonism

The hypoxic tumor microenvironment induces the accumulation of extracellular ATP, which is rapidly hydrolyzed into adenosine by the ectonucleotidases CD39 and CD73[3]. High local adenosine concentrations bind to A2A receptors on the surface of infiltrating T-cells and natural killer (NK) cells, triggering a profound immunosuppressive cascade[3]. Triazolo[1,5-a]triazine derivatives—most notably the classic antagonist ZM-241385 and its modern piperazine-substituted analogs—act as highly selective A2A receptor antagonists[1][4]. By blocking this receptor, these compounds reverse tumor-induced immune suppression, promoting robust T-cell activation and infiltration[3][5].

Targeted Therapy: ATP-Competitive Kinase Inhibition

Because the triazolo[1,5-a]triazine core is a bioisostere of purine, it serves as an ideal structural template for designing ATP-competitive kinase inhibitors[2]. Functionalization at the 2, 5, and 7 positions allows these molecules to anchor securely within the hinge region of various kinases. For example, cyanoacrylamide derivatives of this scaffold have demonstrated potent dual inhibition of GSK-3β and CK-1δ, kinases frequently dysregulated in both cancer and neurodegenerative diseases[2][6]. Furthermore, specific alkylamino derivatives exhibit profound cytostatic effects by targeting CDK2, slowing down DNA replication without necessarily triggering acute apoptosis[1].

Genotoxicity and Apoptotic Modulation

Certain triazolotriazin-7-one derivatives (e.g., compounds 7a and 7g) have demonstrated direct cytotoxic activity against aggressive cell lines like A549 (lung carcinoma) and PC3 (prostate cancer)[6][7]. The mechanism of action for these specific derivatives involves the induction of severe DNA fragmentation and the modulation of apoptotic pathways—specifically by altering the expression ratios of BCL-2, BAX, and p53 genes[6][7].

Pathway TT Triazolo[1,5-a]triazine Derivatives A2A Adenosine A2A Receptor TT->A2A Antagonizes Kinases Kinases (CDK2, GSK-3β) TT->Kinases Inhibits (ATP-competitive) DNA DNA Integrity TT->DNA Induces Fragmentation Immune T-Cell Activation & Anti-Tumor Immunity A2A->Immune Reverses Immunosuppression CellCycle Cell Cycle Arrest (Cytostasis) Kinases->CellCycle Induces Apoptosis Apoptosis (BAX/BCL-2 Modulation) DNA->Apoptosis Triggers

Fig 1: Multi-target mechanistic pathways of triazolo[1,5-a]triazines in cancer therapeutics.

Quantitative Efficacy Profile

To contextualize the therapeutic window of these agents, the following table summarizes the quantitative efficacy of key triazolo[1,5-a]triazine derivatives across different targets and cancer models.

Compound / DerivativePrimary Target / MechanismCell Line / Assay SystemEfficacy (IC₅₀ / Kᵢ)Ref.
ZM-241385 & Piperazine Analogs Adenosine A2A Receptor AntagonismT-Cell / Radioligand BindingLow nM (Kᵢ)[1],[4]
Compound 12 (Cyanoacrylamide)GSK-3β / CK-1δ InhibitionIsolated Kinase Assay0.17 μM / 0.68 μM[6],[2]
Compound 8 (Alkylamino)CDK2 Inhibition (Cytostatic)T-24 (Bladder Carcinoma)< 60 μM[1]
Compound 7a (Triazolotriazin-7-one)DNA Damage / ApoptosisA549 (Lung Carcinoma)36.6 μM[6],[7]
Compound 7g (Triazolotriazin-7-one)DNA Damage / ApoptosisA549 (Lung Carcinoma)40.1 μM[6],[7]

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. We emphasize the causality behind each step to ensure researchers can adapt these workflows to novel triazolo[1,5-a]triazine derivatives without sacrificing data integrity.

Protocol 1: High-Throughput Cytotoxicity & Cytostasis (MTT Assay)

Purpose: To determine the primary IC₅₀ of novel derivatives and distinguish between cytotoxic and cytostatic effects[1][7].

Self-Validation System:

  • Positive Control: Doxorubicin (10 μM) to validate assay sensitivity[7].

  • Negative Control: Vehicle-only (0.5% DMSO) to establish the 100% viability baseline.

  • Quality Control: Calculate the Z'-factor for the plate. A Z' > 0.5 is mandatory before proceeding to hit selection.

Step-by-Step Methodology:

  • Cell Seeding: Harvest A549 or PC3 cells and seed at exactly 5×103 cells/well in a 96-well plate (100 μL/well).

    • Causality: Seeding density is critical. Over-confluent cells shift from aerobic to anaerobic metabolism, altering the rate at which mitochondrial dehydrogenases reduce the MTT tetrazolium salt, thereby skewing IC₅₀ calculations[7].

  • Synchronization: Incubate for 24h at 37°C, 5% CO₂ to allow cell attachment and entry into the logarithmic growth phase.

  • Compound Treatment: Prepare a 10 mM stock of the triazolo[1,5-a]triazine derivative in 100% DMSO. Perform serial dilutions in complete media to achieve a dose-response matrix (e.g., 1 to 100 μM).

    • Causality: Ensure the final DMSO concentration never exceeds 0.5% in any well. Higher concentrations induce solvent-mediated cytotoxicity, confounding the drug's true effect.

  • Incubation: Treat cells for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for exactly 4 hours.

    • Causality: 4 hours provides optimal time for viable cells to convert the soluble yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media. Add 150 μL of 100% DMSO to dissolve the formazan. Shake for 10 minutes and read absorbance at 570 nm using a microplate reader.

Protocol 2: Genotoxic Profiling via Alkaline Comet Assay

Purpose: To evaluate the extent of DNA single-strand breaks (SSBs), double-strand breaks (DSBs), and alkali-labile sites induced by active derivatives (e.g., compounds 7a and 7g)[6][7].

Step-by-Step Methodology:

  • Cell Preparation: Treat A549 cells with the IC₅₀ concentration of the test compound for 24 hours. Harvest cells and resuspend in cold PBS at 1×105 cells/mL.

  • Agarose Embedding: Mix 10 μL of the cell suspension with 90 μL of 0.5% Low-Melting-Point (LMP) agarose (kept at 37°C). Immediately spread onto a slide pre-coated with 1% normal melting point agarose. Cover with a coverslip and chill at 4°C for 10 mins to solidify.

  • Lysis: Remove coverslips and submerge slides in freshly prepared, cold Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C in the dark.

    • Causality: The high salt and detergent concentration strips away cellular membranes, cytoplasm, and nucleoplasmic proteins (including histones), leaving behind a supercoiled DNA "nucleoid".

  • Alkaline Unwinding (Critical Step): Transfer slides to an electrophoresis tank filled with cold Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Incubate in the dark for 20 minutes before applying power.

    • Causality: The highly alkaline environment (pH > 13) is essential. It unwinds the DNA duplex and forces the expression of alkali-labile sites as single-strand breaks, providing a comprehensive genotoxicity profile[7].

  • Electrophoresis: Run at 25V and 300mA for 20 minutes.

  • Neutralization & Staining: Wash slides 3 times with Neutralization Buffer (0.4 M Tris, pH 7.5) for 5 minutes each. Stain with SYBR Gold and analyze using fluorescence microscopy. Calculate the "Tail Moment" (tail length × % of DNA in the tail) to quantify damage.

Experimental Workflow Visualization

Workflow Seed 1. Cell Seeding & Synchronization (Log-phase maintenance) Treat 2. Triazolo[1,5-a]triazine Treatment (Dose-response matrix) Seed->Treat Viability 3. MTT Viability Assay (Primary IC50 determination) Treat->Viability Mechanism 4. Mechanistic Profiling Viability->Mechanism Active Hits (IC50 < 50 μM) Comet Alkaline Comet Assay (Genotoxicity / DNA Damage) Mechanism->Comet Annexin Annexin V/PI Flow Cytometry (Apoptosis vs. Necrosis) Mechanism->Annexin Target Kinase / A2A Binding Assays (Target Engagement) Mechanism->Target

Fig 2: End-to-end experimental workflow for screening triazolo[1,5-a]triazine derivatives.

Conclusion

The triazolo[1,5-a]triazine class represents a versatile and potent arsenal in drug discovery. Whether engineered to reverse tumor immunosuppression via A2A receptor antagonism, halt cell cycle progression via kinase inhibition, or induce direct DNA damage, the rational design of these compounds continues to yield promising clinical candidates. Strict adherence to the self-validating protocols outlined above ensures that the structure-activity relationships (SAR) derived during screening are both reproducible and physiologically relevant.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5,7-Triaminotriazolo[1,5-a]triazine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support guide for the synthesis of 2,5,7-triaminotriazolo[1,5-a]triazine and its derivatives. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The[1][2][3]triazolo[1,5-a][1][4][5]triazine core is a key structural motif in compounds developed as potential antifolate agents, kinase inhibitors, and adenosine receptor antagonists.[1][6][7] This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered during synthesis, helping you optimize your reaction yield and product purity.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis. Each answer provides a causal explanation and a step-by-step approach to resolution.

Question 1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

Answer: Low yield in this synthesis is a frequent issue that can typically be traced back to one of four areas: starting material quality, reaction conditions, stoichiometry, or the formation of a thermally stable isomer.

Causality: The primary synthetic route involves the cyclocondensation of 3-amino-1,2,4-triazole with cyanoguanidine.[8] This reaction is sensitive to impurities in the starting triazole, which can interfere with the cyclization. Furthermore, the reaction temperature is critical; insufficient heat leads to an incomplete reaction, while excessive heat can promote side reactions or decomposition. Perhaps most critically, the reaction can produce a thermodynamically less stable, but kinetically favored, 1,2,4-triazolo[4,3-a][1,3,5]triazine isomer, which may not spontaneously rearrange to the desired [1,5-a] product under all conditions.[9]

Troubleshooting Workflow:

  • Verify Starting Material Purity:

    • 3-Amino-1,2,4-triazole: Confirm its purity via melting point and NMR spectroscopy. Impurities from its synthesis, such as unreacted hydrazides or S-methylisothiourea, can inhibit the main reaction.[8] Recrystallize if necessary.

    • Cyanoguanidine (Dicyandiamide): Use a high-purity grade. Cyanoguanidine can dimerize or trimerize (forming melamine) upon heating, which will consume the reagent.

  • Optimize Reaction Temperature and Time:

    • The reaction typically requires heating (reflux) to proceed efficiently.[1][9] Start with a temperature scan, for example, from 100°C to 150°C in a high-boiling solvent like DMF or pyridine.

    • Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, a higher temperature or longer reaction time may be required. Be aware that yields reported in the literature for analogous compounds are often in the 55-70% range, so near-quantitative yields may be unrealistic.[1]

  • Check for Isomer Formation:

    • Acquire an NMR spectrum of the crude product. The presence of the [4,3-a] isomer can be a major cause of apparent low yield.

    • If the isomer is present, promote its rearrangement to the desired [1,5-a] product by extending the reflux time or adding a catalytic amount of a base.[9] This thermal rearrangement, known as the Dimroth rearrangement, is often the key to maximizing the yield of the thermodynamically favored product.

  • Review Stoichiometry:

    • While a 1:1 molar ratio is theoretically required, a slight excess (1.1 to 1.2 equivalents) of cyanoguanidine can sometimes improve yields by compensating for any thermal decomposition.

Question 2: I am observing an unexpected isomer in my product mixture. How can I identify and manage it?

Answer: The most likely isomeric byproduct is 2,5,8-triamino-[1][2][3]triazolo[4,3-a][1][4][5]triazine. This occurs because the initial cyclization can proceed through two different nitrogen atoms of the aminotriazole ring.

Causality & Identification: The 3-amino-1,2,4-triazole precursor has two ring nitrogens (N2 and N4) that can participate in the cyclization. Attack through N4 leads to the kinetically favored but less stable [4,3-a] isomer, while attack through N2 leads to the thermodynamically stable [1,5-a] product.[9] These isomers can often be distinguished by ¹H and ¹³C NMR spectroscopy, as the chemical environments of the protons and carbons in the fused ring system will be distinct. X-ray crystallography provides definitive structural confirmation.[9]

Management Strategy:

  • Thermal Rearrangement: The [4,3-a] isomer can be converted to the desired [1,5-a] product. This is an equilibrium-driven process that favors the more stable isomer.

    • Procedure: Continue to heat the reaction mixture at reflux after the initial reaction appears complete. Monitor the disappearance of the isomer signal by NMR or LC-MS.

    • Base Catalysis: In some cases, adding a catalytic amount of a non-nucleophilic base can facilitate the ring-opening and closing mechanism of the rearrangement.[9]

Question 3: My final product is difficult to purify and appears to contain polymeric material. What are the best practices for purification?

Answer: The target compound has multiple amino groups, making it quite polar and often poorly soluble in many common organic solvents, which complicates purification.[10] The formation of polymeric byproducts, especially when heating reagents like cyanoguanidine, is also a known issue.

Causality: The low solubility of the product can cause it to crash out of solution along with impurities. High reaction temperatures can lead to the self-condensation of cyanoguanidine or the formation of insoluble polymeric materials from the product itself.

Recommended Purification Protocol:

  • Initial Workup: After cooling the reaction, the crude product often precipitates. Filter the solid and wash it sequentially with cold water, then a water-miscible solvent like ethanol or acetone to remove highly polar and non-polar impurities, respectively.[1]

  • Recrystallization: This is the most effective method for achieving high purity.

    • Solvent Selection: Due to the product's polarity, solvents like DMF, DMSO, or aqueous ethanol are often required.[1][11]

    • Procedure: Dissolve the crude solid in a minimum amount of hot solvent (e.g., DMF/water mixture). If the solution is colored, you may add activated charcoal and hot-filter it to remove polymeric impurities. Allow the solution to cool slowly to form well-defined crystals.

  • Acid-Base Extraction (Advanced): If recrystallization fails, an acid-base workup can be attempted. The amino groups on the product can be protonated with a dilute acid (e.g., 1M HCl) to dissolve it in the aqueous phase. The aqueous layer is then washed with an organic solvent (like ethyl acetate) to remove neutral impurities. Finally, the aqueous layer is basified to precipitate the pure product, which is then filtered, washed with water, and dried.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the most common and reliable synthetic route for 2,5,7-triaminotriazolo[1,5-a]triazine?

The most widely adopted method is the annulation of a 1,3,5-triazine ring onto a 3-amino-1,2,4-triazole scaffold.[9][12] This is a (3+3) atom heterocyclization where the three atoms of the triazole ring react with a three-atom synthon like cyanoguanidine (which provides a C-N-C fragment).[8][9] This approach is generally robust and avoids the multi-step, temperature-sensitive substitutions required when starting from cyanuric chloride.[13]

FAQ 2: How critical is the purity of the starting 3-amino-1,2,4-triazole?

It is absolutely critical. The nucleophilicity of the amino group and the ring nitrogens is central to the reaction's success. Any acidic, basic, or competing nucleophilic impurities can significantly hinder the desired cyclization, leading to low yields and complex side-product profiles. It is strongly recommended to purify the 3-amino-1,2,4-triazole by recrystallization before use.

FAQ 3: What is the proposed mechanism for the cyclocondensation reaction?

The reaction is believed to proceed via an initial nucleophilic attack of the exocyclic amino group of 3-amino-1,2,4-triazole onto the nitrile carbon of cyanoguanidine. This is followed by an intramolecular cyclization where a ring nitrogen of the triazole attacks the central carbon of the guanidine moiety, leading to the elimination of ammonia and the formation of the fused bicyclic ring system. As discussed in the troubleshooting section, the selection of which ring nitrogen attacks (N2 vs. N4) determines whether the [1,5-a] or [4,3-a] isomer is formed.[9]

FAQ 4: Are there alternative reagents to cyanoguanidine for the cyclization?

Yes, several reagents can provide the necessary C-N-C fragment. Dimethyl N-cyanodithiocarbonimidate is a common alternative.[1][9] In this variation, the reaction with 3-amino-1,2,4-triazole proceeds with the elimination of two molecules of methanethiol. This reagent can sometimes offer better regioselectivity and milder reaction conditions compared to the high temperatures required for cyanoguanidine.

Part 3: Protocols & Data

Experimental Protocol: Synthesis of 2,5,7-Triaminotriazolo[1,5-a]triazine

This is a representative protocol based on published literature and should be adapted and optimized for your specific laboratory conditions.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-1,2,4-triazole (1.0 eq) and cyanoguanidine (1.1 eq).

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), to create a slurry with a concentration of approximately 0.5 M.

  • Reaction: Heat the mixture to reflux (approx. 150-155 °C) with vigorous stirring. Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: Allow the reaction mixture to cool to room temperature. A precipitate should form. Pour the mixture into cold water to ensure complete precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a mixture of DMF and water to yield the pure 2,5,7-triaminotriazolo[1,5-a]triazine as a solid.[1] Dry the product under vacuum.

Table 1: Influence of Key Parameters on Reaction Outcome
ParameterConditionExpected OutcomeRationale & Comments
Temperature < 120 °CIncomplete reaction, low yieldInsufficient energy to overcome the activation barrier for cyclization.
140-160 °COptimal yieldPromotes both the cyclization and the favorable rearrangement of the [4,3-a] isomer to the [1,5-a] product.[9]
> 170 °CDecreased yield, potential decompositionIncreased potential for side reactions and thermal decomposition of reagents and product.
Solvent PyridineGoodActs as a high-boiling solvent and a base, which can catalyze the reaction.[9]
DMFExcellentHigh-boiling, polar aprotic solvent that effectively solubilizes the reagents.[1]
EthanolPoorBoiling point is too low for the reaction to proceed to completion efficiently.
Purity of Triazole UnpurifiedLow yield, difficult purificationCompeting side reactions from synthesis impurities.
RecrystallizedHigher, more consistent yieldEnsures the primary reaction pathway is favored.

Part 4: Visualizations

Reaction Mechanism and Isomer Rearrangement

reaction_mechanism Reactants 3-Amino-1,2,4-triazole + Cyanoguanidine Intermediate Acyclic Adduct Reactants->Intermediate Nucleophilic Addition Kinetic_Product 2,5,8-Triamino- [1,2,4]triazolo[4,3-a][1,3,5]triazine (Kinetically Favored) Intermediate->Kinetic_Product Cyclization (via N4) Thermo_Product 2,5,7-Triamino- [1,2,4]triazolo[1,5-a][1,3,5]triazine (Thermodynamically Favored) Intermediate->Thermo_Product Cyclization (via N2) Kinetic_Product->Thermo_Product Dimroth Rearrangement (Heat, Base)

Caption: Proposed reaction pathway for the synthesis, highlighting the formation of kinetic and thermodynamic isomers.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow Start Low Yield Observed Check_Purity 1. Verify Purity of Starting Materials (NMR, MP) Start->Check_Purity Check_Conditions 2. Analyze Reaction Conditions (Temp, Time) Start->Check_Conditions Check_Isomer 3. Check for Isomer Formation (Crude NMR) Start->Check_Isomer Check_Stoichiometry 4. Review Reagent Stoichiometry Start->Check_Stoichiometry Purify Recrystallize 3-Amino-1,2,4-triazole Check_Purity->Purify Impure? Optimize_Temp Increase Temperature or Extend Time Check_Conditions->Optimize_Temp Stalled? Rearrange Promote Rearrangement (Prolonged Heat / Base) Check_Isomer->Rearrange Isomer Present? Adjust_Ratio Use Slight Excess of Cyanoguanidine Check_Stoichiometry->Adjust_Ratio Consistently Low?

Caption: A step-by-step decision tree for troubleshooting low reaction yields.

References

  • Dolzhenko, A. et al. (2006). Synthesis of 2,5,7-triamino[1][2][3]triazolo[1,5-a][1][4][5]triazines as potential antifolate agents. ResearchGate. Available at: [Link]

  • Bretterbauer, K., & Schwarzinger, C. (2012). Melamine Derivatives - A Review on Synthesis and Application. Current Organic Synthesis, 9(3), 342-356. Available at: [Link]

  • Bretterbauer, K., & Schwarzinger, C. (2012). Melamine Derivatives - A Review on Synthesis and Application. ResearchGate. Available at: [Link]

  • Method for modifying melamine derivatives. (1999). Google Patents.
  • Studies on Melamine Derivatives. VI. J-Stage. Available at: [Link]

  • Melamine and derivatives of melamine. (n.d.). Available at: [Link] (Note: This links to a reference list, the original source text is contained within the search results).

  • Balaha, M. et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 028-045. Available at: [Link]

  • Jiang, S. et al. (2024). Synthesis and Charaterization of 3,5,7-Triamino[1,2,4]triazolo[4,3-a][1,3,5]triazine Pentazolate Salt. Chinese Journal of Energetic Materials, 32(6), 601-607. Available at: [Link]

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.). Available at: [Link]

  • Shtaits, I. et al. (2024). Synthesis of 1,2,4-Triazolo[1,5-d][1][2][3]triazine-2-amines by Thermolysis of 1H-Tetrazol-5-amine with 1,2,4-Triazine-5-carbonitriles. Russian Journal of General Chemistry, 94(4). Available at: [Link]

  • Saggioro, D. et al. (2024). 7-Amino-[1][2][3]triazolo[1,5-a][1][4][5]triazines as CK1δ inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Dolzhenko, A. et al. (2008). 1,2,4-Triazolo[1,5-a][1][4][5]triazines (5-Azapurines): Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Wang, Z. et al. (2025). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Molecules, 30(18), 4386. Available at: [Link]

  • Dolzhenko, A. et al. (2006). Synthesis of 5,7‐Diamino[1][2][3]triazolo[1,2‐a][1][4][5]triazines via Annulation of 1,3,5‐Triazine Ring onto 3(5)‐Amino‐1,2,4‐triazoles. ResearchGate. Available at: [Link]

  • Dolzhenko, A. et al. (2008). Pyrazolo[1,5-a][1][4][5]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. Heterocycles, 75(7), 1575. Available at: [Link]

  • Haas, M. et al. (2021). Synthesis of new pyrazolo[1][2][4]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 17, 2818-2826. Available at: [Link]

  • Kumar, A. et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. Available at: [Link]

  • Ali, I. et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 30(11), 2415. Available at: [Link]

  • Barresi, E. et al. (2016). 5,7-Disubstituted-[1][2][3]triazolo[1,5-a][1][4][5]triazines as pharmacological tools to explore the antagonist selectivity profiles toward adenosine receptors. European Journal of Medicinal Chemistry, 108, 529-541. Available at: [Link]

  • Synthesis of novel derivatives containing s-triazine moiety as potential antibacterial agents. (n.d.). Scholars Research Library. Available at: [Link]

  • Al-Suwaidan, I. et al. (2023). Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(39), 35919-35932. Available at: [Link]

  • Al-Abdullah, E. et al. (2020). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 25(12), 2758. Available at: [Link]

  • Cholera, A. & Ladva, K. (2016). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica, 8(3), 135-141. Available at: [Link]

Sources

optimization of reaction conditions for triazine ring formation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks researchers face when synthesizing 1,3,5-triazine scaffolds.

Triazines are privileged structures in drug development (particularly in kinase inhibitors and PROTAC linkers) and materials science. However, forming and functionalizing the triazine core requires strict mechanistic control. This guide moves beyond basic recipes; it explains the thermodynamic and kinetic causality behind each protocol to help you build self-validating experimental systems.

Module 1: Sequential Functionalization of Cyanuric Chloride

The most common route to unsymmetrical 1,3,5-triazines is the nucleophilic aromatic substitution (SNAr) of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

Q1: I am attempting a monosubstitution of cyanuric chloride, but my LC-MS shows a complex mixture of mono-, di-, and tri-substituted products. How do I achieve strict regiocontrol?

The Causality: The SNAr of cyanuric chloride is entirely governed by the electronic deactivation of the triazine ring. Cyanuric chloride is highly electrophilic. When the first nucleophile (e.g., an amine or alkoxide) attacks and displaces a chloride ion, it donates electron density into the triazine π -system. This raises the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, drastically reducing the electrophilicity of the remaining carbon-chlorine bonds [1].

To overcome this increased activation energy barrier for subsequent substitutions, you must inject thermal energy. If your initial reaction temperature exceeds 5 °C, the thermal energy is sufficient to overcome the barrier for the second substitution, leading to di-substituted impurities [2].

The Solution (Self-Validating System): Control the temperature rigorously. A self-validating setup requires an internal temperature probe, not just an external ice bath.

  • 1st Substitution: 0–5 °C. The reaction is exothermic; add the nucleophile dropwise to prevent thermal runaway.

  • 2nd Substitution: 20–25 °C (Room Temperature).

  • 3rd Substitution: >60 °C (Reflux).

SNAr_Triazine CC Cyanuric Chloride (Highly Electrophilic) Mono Mono-substituted (Reduced Electrophilicity) CC->Mono Nu1, Base 0-5 °C Di Di-substituted (Low Electrophilicity) Mono->Di Nu2, Base 20-25 °C Tri Tri-substituted (Stable Triazine) Di->Tri Nu3, Base >60 °C

Caption: Thermodependent sequential nucleophilic aromatic substitution of cyanuric chloride.

Q2: My reaction yield is poor, and I am observing a highly polar, insoluble white precipitate. What is going wrong?

The Causality: You are likely observing the hydrolysis of cyanuric chloride. Cyanuric chloride is acutely sensitive to moisture. Water acts as an oxygen-nucleophile, displacing a chloride to form a hydroxylated triazine. This intermediate rapidly tautomerizes into its stable keto form (cyanuric acid derivatives), which is highly insoluble in organic solvents and crashes out of solution [3].

The Solution: If running the reaction in organic solvents (e.g., THF, acetone), ensure all glassware is oven-dried and solvents are anhydrous. If your protocol requires an aqueous biphasic system (common when using K₂CO₃ or NaOH as a base), pH control is your self-validating metric . Hydrolysis accelerates exponentially in alkaline conditions (pH 8). Maintain the pH strictly between 6.0 and 7.0 during the first substitution using a buffered system or careful titration [3].

Standardized Protocol: Sequential One-Pot Synthesis
  • Preparation: Dissolve cyanuric chloride (1.0 eq) in anhydrous acetone. Cool to 0 °C using an ice-salt bath. Insert an internal thermocouple.

  • Monosubstitution: Add K₂CO₃ (1.0 eq). Dropwise add the first nucleophile (1.0 eq) dissolved in acetone, maintaining internal temp < 5 °C. Stir for 2-4 hours. Validation: TLC (20% MeOH in CHCl₃) should show complete consumption of the high-Rf cyanuric chloride.

  • Disubstitution: Add the second nucleophile (1.0 eq) and additional K₂CO₃ (1.0 eq). Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4-6 hours.

  • Trisubstitution: Add the third nucleophile (excess, 1.5 eq) and base. Attach a reflux condenser and heat to 70 °C for 8-12 hours until LC-MS confirms mass conversion.

Quantitative Optimization Matrix for Cyanuric Chloride SNAr
Substitution StepInternal Temp RangeReaction TimeOptimal pH (Aq. Systems)Expected Yield
1st (Mono-) 0 – 5 °C1 – 4 hours6.0 – 7.0> 90%
2nd (Di-) 20 – 25 °C4 – 6 hours7.0 – 8.080 – 85%
3rd (Tri-) > 60 °C (Reflux)8 – 12 hours8.0 – 9.070 – 80%

Module 2: Symmetrical Triazines via Nitrile Cyclotrimerization

For materials science or specific symmetrical ligands, cyclotrimerization of nitriles is the preferred route to 2,4,6-trisubstituted 1,3,5-triazines.

Q3: My benzonitrile cyclotrimerization requires heating at 150 °C for 48 hours, yielding mostly tarry degradation products. How can I optimize this?

The Causality: Trimerizing three nitrile molecules into a single ring has a massive entropic barrier. Conventional conductive heating struggles to overcome this barrier efficiently, leading to prolonged reaction times where thermal degradation outpaces product formation.

The Solution: Transition to Microwave-Assisted Organic Synthesis (MAOS) coupled with a Lewis acid catalyst. Microwave irradiation provides rapid, uniform, volumetric heating that excites the polar nitrile groups directly. When combined with a Lewis acid (like Yttrium triflate, Y(OTf)₃), the nitrile carbon is rendered highly electrophilic, drastically lowering the activation energy for cyclization [4].

Cyclotrimerization Nitrile 3x Nitrile Monomers Activation Lewis Acid Activation (e.g., Y(OTf)3) Nitrile->Activation MW Microwave Irradiation (Rapid Volumetric Heating) Activation->MW Triazine Symmetrical 1,3,5-Triazine MW->Triazine Cyclization

Caption: Microwave-assisted cyclotrimerization of nitriles using Lewis acid catalysis.

Standardized Protocol: Microwave-Assisted Cyclotrimerization
  • Assembly: In a 10 mL microwave-safe process vial equipped with a magnetic stir bar, add the desired nitrile (3.0 mmol) and silica-supported Yttrium trifluoromethanesulfonate (5 mol%) [4].

  • Conditions: Seal the vial securely. Operate under solvent-free conditions to maximize reactant concentration and collision frequency.

  • Irradiation: Place in a focused microwave reactor. Irradiate at 100 W, maintaining a temperature of 120 °C for 15–30 minutes.

  • Workup: Cool via compressed air. Extract the product with hot ethyl acetate, filter off the heterogeneous catalyst, and concentrate in vacuo.

Module 3: Emerging Atom-Efficient Alternatives

Q4: Cyanuric chloride is toxic, and nitriles require harsh conditions. Are there modern, greener alternatives for synthesizing 2,4,6-trisubstituted triazines?

The Causality: Yes. The field is moving toward Acceptorless Dehydrogenative Coupling (ADC). Instead of using pre-oxidized or halogenated starting materials, you can use simple alcohols and amidines (or NH₄I as a nitrogen source) [5].

Using Earth-abundant metal catalysts (like Ni(II) or Fe), the alcohol is catalytically dehydrogenated in situ to an aldehyde. This aldehyde condenses with the nitrogen source to form an azadiene intermediate, which cyclizes and aromatizes. The thermodynamic driving force is the aromatization of the triazine ring, and the only byproducts are water and hydrogen gas [6]. This is highly atom-efficient and avoids the moisture-sensitivity issues of cyanuric chloride entirely.

References

  • Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Triazine: An Important Building Block of Organic Materials for Solar Cell Application - MDPI. Available at:[Link]

  • Atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via Fe-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source - PMC (NIH). Available at:[Link]

  • Sustainable Synthesis of Substituted 1,3,5-Triazines by [ONO]-Pincer-Supported Nickel(II) Complexes via an Acceptorless Dehydrogenative Coupling Strategy - The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

minimizing byproduct formation in triazolotriazine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Triazolotriazine Synthesis Support Center . This technical guide is designed for researchers, medicinal chemists, and drug development professionals who are optimizing the synthesis of triazolotriazine scaffolds (such as A2A receptor antagonists and kinase inhibitors).

Below, you will find a mechanistic workflow, targeted troubleshooting FAQs, quantitative optimization data, and a self-validating protocol to help you eliminate regioisomeric byproducts and incomplete cyclization artifacts.

Mechanistic Workflow: Synthesis & Byproduct Divergence

Understanding the thermodynamic and kinetic pathways of your reaction is the first step in minimizing byproducts. The diagram below illustrates the critical divergence points where the reaction can either yield the desired [1,5-a] isomer, trap you with the [4,3-a] kinetic byproduct, or result in ring-opened degradation.

Triazolotriazine_Synthesis Start Aminotriazole / Triazinyl-hydrazine Intermediate Schiff Base / Amidine Intermediate Start->Intermediate Condensation Cyclization Oxidative Cyclization (e.g., NBS or AcOH/NaNO2) Intermediate->Cyclization Electrophilic/Oxidative trigger Kinetic [4,3-a] Regioisomer (Kinetic Byproduct) Cyclization->Kinetic Kinetic Control Target [1,5-a] Triazolotriazine (Thermodynamic Target) Cyclization->Target Optimized Direct Route Degradation Linear Hydrazones / Hydrolysis Byproducts Cyclization->Degradation H2O presence or Strong Nucleophiles (N2H4) Rearrangement Dimroth Rearrangement (DBU-Mediated) Kinetic->Rearrangement Strong Base (DBU) Rearrangement->Target Ring-opening & Re-closure

Pathway of triazolotriazine synthesis highlighting byproduct divergence and Dimroth rearrangement.

Troubleshooting Guide & FAQs

Q: Why am I isolating the[4,3-a] regioisomer instead of the desired [1,5-a] triazolotriazine? A: The formation of the [1,2,4]triazolo[4,3-a][1,3,5]triazine isomer is a kinetically favored trap that occurs during the oxidative cyclization of triazinyl-hydrazines or aminotriazoles[1]. To minimize this byproduct and drive the reaction to the thermodynamically stable[1,5-a] isomer, you must induce a Dimroth-type rearrangement. This is achieved by adding a strong amidine base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the reaction mixture[1][2]. The base facilitates ring-opening and subsequent re-closure at the more nucleophilic nitrogen, shifting the equilibrium entirely to the [1,5-a] target[1][3].

Q: My cyclization step using sodium nitrite is stalling or yielding degradation products. What solvent system prevents this? A: Solvent selection is critical for nitrosation-driven cyclizations, as the intermediate is highly sensitive to hydrolysis and extreme pH. If you are using aprotic solvents (e.g., MeCN, THF, acetone) or strongly acidic protic solvents (e.g., formic acid), the cyclization will fail or degrade the intermediate[4]. Mild protic solvents are strictly required. Pure acetic acid (AcOH) is the optimal solvent, whereas introducing water (e.g., AcOH/H2O mixtures) hydrolyzes intermediates and significantly reduces efficiency[4].

Q: When reacting 5-aminotriazoles with electrophiles (like isothiocyanates), I get a mixture of C-5 and C-7 substituted byproducts. How do I control this regioselectivity? A: There is a significant difference in the reactivity of the C-5 and C-7 electrophilic centers of 1,2,4-triazolo[1,5-a][1,3,5]triazines[5][6]. To achieve absolute regioselectivity, utilize ethoxycarbonyl isothiocyanate in a controlled reaction with the 5-aminotriazole. This specific reagent directs the intramolecular ring closure regioselectively, allowing subsequent S-methylation to afford a clean 7-methylthio intermediate without C-5 cross-contamination[5][6].

Q: I am attempting to functionalize pyrazolo- or triazolo-triazines using hydrazine hydrate, but my NMR shows linear structures. What happened? A: You are experiencing triazine ring opening. When reacting certain sulfonyl derivatives of fused triazines (like 3-mesyl or 3-tosyl derivatives) with hydrazine hydrate, the strong nucleophilicity of hydrazine attacks the triazine core rather than the leaving group, cleaving the ring to form linear hydrazone byproducts[7]. To avoid this, use milder nucleophiles or employ protecting group strategies on the triazine core prior to substitution.

Quantitative Data: Cyclization Condition Optimization

The following table summarizes the causality between reaction conditions and byproduct formation during the cyclization of triazolotriazine derivatives. Use this data to select the optimal solvent and reagent pairing.

Solvent SystemAcid CatalystNitrogen SourceYield (%)Mechanistic Observation / Byproduct Issue
Pure AcOH None NaNO₂ 85% Optimal condition; mild protic environment stabilizes intermediates[4]
Pure AcOHNonet-BuONO80%Tolerates alternative organic nitrogen sources[4]
AcOH / H₂O (2:1)NoneNaNO₂70%Water induces hydrolysis, increasing degradation byproducts[4]
HCOOHNoneNaNO₂61%Strong acidity degrades intermediates before cyclization[4]
MeCN, EtOH, THFHClNaNO₂0%Aprotic or strongly acidic conditions fail completely[4]
Pure AcOHNoneNH₄OAc0%Insufficient nitrosation capability prevents ring closure[4]

Validated Experimental Protocol

DBU-Mediated One-Pot Synthesis of [1,2,4]Triazolo[1,5-a][1,3,5]triazines This protocol utilizes a Dimroth rearrangement to bypass the kinetic [4,3-a] byproduct, ensuring high yields of the thermodynamic [1,5-a] target[1].

Step 1: Schiff Base Formation

  • Action: Dissolve the triazinyl-hydrazine precursor (1.0 equiv) and the substituted benzaldehyde (1.0 equiv) in ethanol. Stir at room temperature until the Schiff base intermediate is fully formed.

  • Causality: Ethanol provides the necessary protic environment to facilitate condensation without prematurely triggering side reactions.

Step 2: Oxidative Cyclization (Kinetic Control)

  • Action: Add N-bromosuccinimide (NBS) (1.2 equiv) to the reaction mixture. Stir to initiate oxidative cyclization.

  • Self-Validation Checkpoint: Perform TLC analysis at this stage. You must observe a distinct, less polar spot corresponding to the kinetic [4,3-a] isomer. If this spot is absent, the initial Schiff base formation was incomplete, and proceeding to Step 3 will yield degradation products rather than the target.

Step 3: Dimroth Rearrangement (Thermodynamic Control)

  • Action: Without isolating the intermediate, add DBU (1.5 equiv) dropwise to the mixture.

  • Causality: The strong amidine base catalyzes the ring-opening of the kinetic product and regioselective re-closure at the more nucleophilic nitrogen[1][3].

  • Self-Validation Checkpoint: Upon DBU addition, TLC should show the complete disappearance of the [4,3-a] spot and the emergence of the thermodynamically stable [1,5-a] spot. The reaction is complete only when the kinetic spot is entirely consumed.

Step 4: Workup & Isolation

  • Action: Quench the mixture with water, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify via column chromatography. Expected yields are typically 79–96%[1].

References

  • Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. nih.gov. 4

  • Methods of Synthesis for the Azolo[1,2,4]Triazines. researchgate.net. 7

  • Synthesis and in vitro Evaluation of 1,2,4-Triazolo[1,5-a][1,3,5]triazine Derivatives as Thymidine Phosphorylase Inhibitors. researchgate.net. 5

  • Different approaches for the synthesis of triazolo triazines. researchgate.net. 2

  • DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement. rsc.org. 1

  • 5,7-Disubstituted-[1,2,4]triazolo[1,5-a][1,3,5]triazines as pharmacological tools to explore the antagonist selectivity profiles toward adenosine receptors. researchgate.net. 6

  • Triazolotriazine-based thermally activated delayed fluorescence sensitizer for narrowband red fluorescence OLEDs. sciexplor.com.3

Sources

Navigating the Scale-Up of Triazolotriazine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up of triazolotriazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the unique challenges encountered when transitioning from bench-scale synthesis to larger-scale production of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to empower you to overcome the hurdles of process development and scale-up.

I. Understanding the Core Chemistry and Scale-Up Sensitivities

The triazolotriazine core, a fusion of a triazole and a triazine ring, is a privileged scaffold in medicinal chemistry, notably represented by compounds such as the investigational anti-cancer agent zotiraciclib (TG02). However, the synthesis of these nitrogen-rich heterocycles is not without its challenges, which are often magnified during scale-up.

Common Synthetic Routes and Their Scale-Up Implications

Several synthetic strategies are employed to construct the triazolotriazine skeleton, each with its own set of considerations for large-scale production.

  • Cyclocondensation of an Aminotriazole with a 1,2-Dicarbonyl Compound: This is a frequently used method. However, on a larger scale, controlling the regioselectivity of the condensation can be challenging, potentially leading to a mixture of isomers.[1][2] The reaction is also often exothermic, requiring careful thermal management.

  • Oxidative Cyclization of Hydrazone Precursors: This approach can be efficient but often employs oxidizing agents that may be problematic on a large scale due to safety, cost, or waste disposal concerns.

  • Dimroth Rearrangement: This isomerization can be a powerful tool for accessing specific triazolotriazine isomers that are not directly obtainable through other routes. However, controlling this rearrangement to achieve the desired isomeric purity on a large scale requires precise control of reaction conditions such as pH and temperature.[3][4][5][6][7]

II. Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues you may encounter during your scale-up experiments in a question-and-answer format.

Reaction Kinetics and Yield

Question: My reaction yield drops significantly when I move from a 1 L flask to a 20 L reactor. What are the likely causes?

Answer:

This is a classic scale-up challenge. The primary culprits are often related to mass and heat transfer limitations that are not apparent at the smaller scale.

  • Insufficient Mixing: In a larger reactor, achieving homogeneous mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine for good axial flow) and that the agitation speed is sufficient to maintain a well-mixed slurry or solution.

  • Poor Temperature Control: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[8] For exothermic cyclization reactions, this can lead to a runaway reaction.

    • Solution: Implement a controlled addition of the limiting reagent to manage the rate of heat generation. Utilize a jacketed reactor with a reliable temperature control unit. For highly exothermic steps, consider a semi-batch process where one reactant is added slowly to the other.[8]

  • Incomplete Conversion: A reaction that appears complete by TLC at the lab scale may stall at a larger scale due to the factors above.

    • Solution: Monitor the reaction progress using in-process controls (IPCs) such as HPLC or UPLC, which are more quantitative than TLC. You may need to extend the reaction time or slightly increase the temperature in a controlled manner.

Impurity Profile and Purification

Question: I'm observing a new, significant impurity in my large-scale batch that was only a trace component in the lab. How do I identify and control it?

Answer:

The appearance of new or amplified impurities during scale-up is common and often linked to the extended reaction times and higher temperatures that can occur in larger vessels.

  • Common Impurities:

    • Isomeric Byproducts: In many triazolotriazine syntheses, the formation of regioisomers is possible.[9] The energy difference between isomers can be small, and subtle changes in reaction conditions can alter the isomeric ratio.

    • Over-alkylation/acylation Products: If your synthesis involves these steps, the less efficient mixing at scale can lead to localized excesses of the alkylating or acylating agent.

    • Hydrolysis Products: If your intermediates or final product are sensitive to water, extended workup times or exposure to atmospheric moisture can lead to hydrolysis.

    • Residual Starting Materials: Incomplete conversion will leave unreacted starting materials in your crude product.

  • Identification and Control Strategy:

    • Characterize the Impurity: Isolate the impurity using preparative HPLC or column chromatography and characterize it by LC-MS, NMR, and HRMS. Understanding the structure of the impurity is crucial for identifying its origin.

    • Trace the Source: Once identified, review your synthetic route to pinpoint where the impurity could be formed. It may be a byproduct of the main reaction or arise from a side reaction of an intermediate.

    • Process Optimization:

      • For Isomers: Carefully control the reaction temperature and pH. In cases of Dimroth rearrangement, the choice of base and solvent is critical to drive the reaction towards the desired isomer.[3][4]

      • For Over-reaction: Optimize the stoichiometry of your reagents and ensure a controlled addition rate with efficient mixing.

      • For Hydrolysis: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize the duration of aqueous workups.

    • Purification Strategy: While column chromatography is useful at the lab scale, it is often not practical for large-scale production.[10] Developing a robust crystallization protocol is key.

      • Antisolvent Crystallization: Dissolve your crude product in a good solvent and slowly add an antisolvent to induce crystallization. This can be very effective for removing more soluble impurities.

      • Cooling Crystallization: Dissolve the product in a suitable solvent at an elevated temperature and then slowly cool the solution to induce crystallization.

      • Control of Polymorphism: Be aware that triazolotriazines, like many APIs, can exhibit polymorphism, where the same molecule crystallizes in different solid-state forms with different physical properties (e.g., solubility, stability).[11] It is crucial to identify and control the desired polymorph through consistent crystallization conditions (solvent, temperature, cooling rate, and agitation).[12][13][14]

The Dimroth Rearrangement: A Special Case

Question: My synthesis is producing a mixture of[3][11]triazolo[4,3-b][3][11]triazine and the rearranged[3][11]triazolo[1,5-a][3][11]triazine isomers. How can I control the outcome?

Answer:

The Dimroth rearrangement is a common phenomenon in the synthesis of fused N-heterocycles.[7] It involves the ring-opening of the initial product followed by rotation and re-cyclization to form a more thermodynamically stable isomer.

  • Understanding the Mechanism: The rearrangement is often base-catalyzed. The base facilitates the opening of the triazine ring, allowing for the interconversion of the triazole moiety.

  • Controlling the Isomeric Ratio:

    • Base Selection: The choice and stoichiometry of the base can be critical. A strong, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can effectively promote the rearrangement to the thermodynamically favored isomer.[3]

    • Solvent Effects: The polarity and proticity of the solvent can influence the rate of the rearrangement.

    • Temperature and Reaction Time: Higher temperatures and longer reaction times generally favor the formation of the more stable rearranged product.

    • In-Process Monitoring: Use HPLC to monitor the conversion of the initial isomer to the rearranged product. This will allow you to determine the optimal reaction time to maximize the yield of the desired isomer.

III. Experimental Protocols and Workflows

As a Senior Application Scientist, I emphasize the importance of well-defined, reproducible protocols. The following are example protocols that should be adapted and optimized for your specific triazolotriazine target.

Protocol 1: Scalable Synthesis of a Triazolotriazine via Cyclocondensation and In-Situ Dimroth Rearrangement

This protocol is a generalized example and should be optimized for your specific substrates.

  • Reactor Setup: Charge a 20 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and a nitrogen inlet with the aminotriazole starting material (1.0 eq) and a suitable solvent (e.g., methanol or ethanol, ~10 L).

  • Initial Reaction: Begin agitation and inert the reactor with nitrogen. Add the 1,2-dicarbonyl compound (1.1 eq) to the reactor.

  • Controlled Heating: Heat the reaction mixture to a set temperature (e.g., 60 °C) and monitor the progress by HPLC for the formation of the initial[3][11]triazolo[4,3-b][3][11]triazine intermediate.

  • In-Situ Rearrangement: Once the formation of the initial isomer is complete, add a solution of DBU (1.5 eq) in the reaction solvent dropwise over 1-2 hours, maintaining the temperature.

  • Monitoring the Rearrangement: Continue to monitor the reaction by HPLC until the desired ratio of the rearranged[3][11]triazolo[1,5-a][3][11]triazine isomer is achieved.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Add a suitable antisolvent (e.g., water or heptane) to precipitate the crude product.

    • Filter the solid, wash with the antisolvent, and dry under vacuum.

  • Purification by Crystallization:

    • Perform solvent screening to identify a suitable solvent system for recrystallization.

    • Dissolve the crude product in the chosen solvent at an elevated temperature.

    • Cool the solution slowly to induce crystallization.

    • Filter the purified product, wash with a small amount of cold solvent, and dry under vacuum at a controlled temperature.

Workflow for Troubleshooting Impurity Formation

G start Impurity Detected in Scale-Up Batch isolate Isolate Impurity (Prep HPLC/Column) start->isolate characterize Characterize Structure (LC-MS, NMR, HRMS) isolate->characterize identify Identify Source in Synthetic Route characterize->identify process_params Review Process Parameters (Temp, Time, Mixing) identify->process_params optimize Optimize Reaction Conditions process_params->optimize purge Develop Purge Strategy (Crystallization/Washes) optimize->purge validate Validate New Process purge->validate end Impurity Controlled validate->end

Caption: A systematic workflow for identifying and controlling impurities during scale-up.

IV. In-Process Controls (IPCs) and Analytical Methods

Robust IPCs are essential for a successful and reproducible scale-up.

Stage Parameter to Monitor Analytical Method Purpose
Cyclocondensation Consumption of starting materials, formation of intermediateHPLC, UPLC, TLCEnsure reaction completion, minimize unreacted starting materials.
Dimroth Rearrangement Isomeric ratioHPLC, UPLCDetermine the endpoint of the rearrangement to achieve the desired product.
Workup Removal of water-soluble impuritiespH, ConductivityEnsure efficient removal of salts and other aqueous-soluble materials.
Crystallization Crystal form, particle size distributionXRD, PSD analysisControl the final physical form of the API.[11]
Drying Residual solvent contentGC-HSEnsure the final product meets regulatory requirements for residual solvents.

V. Safety Considerations for Triazolotriazine Synthesis

As a Senior Application Scientist, I cannot overstate the importance of a thorough safety assessment before any scale-up activities.

  • Thermal Hazard Assessment: Triazolotriazines are nitrogen-rich compounds, and their synthesis can involve exothermic steps. A Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) study should be performed to determine the heat of reaction and the potential for thermal runaway.[8][15][16]

  • Handling of Hydrazines: Many triazolotriazine syntheses utilize hydrazine or its derivatives, which are toxic and potentially explosive.[17] Ensure proper personal protective equipment (PPE) is used, and all handling is done in a well-ventilated area.

  • Reagent and Solvent Safety: Be aware of the hazards associated with all reagents and solvents used in the process. Consult the Safety Data Sheets (SDS) and perform a thorough risk assessment.

VI. Frequently Asked Questions (FAQs)

Q1: Can I use solid-phase synthesis for the scale-up of triazolotriazines?

A1: While solid-phase synthesis can be an excellent tool for library generation and early discovery, it is generally not cost-effective for large-scale API production due to the high cost of resins and reagents.[18][19] However, insights gained from solid-phase synthesis can inform the development of a solution-phase route.

Q2: What are the key considerations for solvent selection in triazolotriazine synthesis scale-up?

A2: Solvent selection should be based on several factors:

  • Solubility: The solvent must be able to dissolve the reactants and intermediates to a suitable concentration.

  • Reaction Compatibility: The solvent should not react with any of the reagents or intermediates.

  • Boiling Point: The boiling point should be appropriate for the desired reaction temperature and allow for easy removal during workup.

  • Safety and Environmental Impact: Choose solvents with a good safety profile and consider their environmental impact (refer to solvent selection guides).

  • Crystallization Performance: The solvent system should facilitate the crystallization of the final product with good yield and purity.

Q3: How do I choose between a batch and a continuous manufacturing process for triazolotriazine synthesis?

A3: For early-stage clinical supplies, batch processing is typically the most practical approach. Continuous manufacturing can offer advantages in terms of safety (smaller reactor volumes), consistency, and throughput for commercial-scale production, but it requires a significant upfront investment in process development and equipment. The decision will depend on the scale of production, the robustness of the chemistry, and the long-term manufacturing strategy.

This technical support center provides a framework for addressing the common challenges in the scale-up of triazolotriazine synthesis. Remember that each specific target molecule will have its own unique set of challenges. A systematic approach to process development, incorporating robust in-process controls and a thorough understanding of the underlying chemistry, will be your greatest asset in achieving a successful and scalable synthesis.

References

  • 3][11]triazino[6,5-b]quinoline Derivatives. (https://www.researchgate.net/publication/258229878_Cyclocondensation_Reactions_of_Heterocyclic_Carbonyl_Compounds_VIII_Synthesis_of_some_124triazino65-bquinoline_Derivatives)

Sources

Validation & Comparative

Validating the Inhibitory Activity of Triazolotriazine Compounds on Target Enzymes: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist, I frequently encounter novel heterocyclic scaffolds, but few possess the versatile binding geometry of triazolotriazines. Characterized by a [5,6]-bicyclic core, triazolotriazines act as privileged hinge-binding motifs capable of occupying the ATP-binding pockets of diverse kinases. This guide objectively compares the inhibitory performance of triazolotriazine derivatives against standard-of-care alternatives, focusing on two validated therapeutic axes: c-Met receptor tyrosine kinase (oncology) and GSK-3β/CK-1δ (neurodegenerative diseases). Furthermore, it provides self-validating experimental protocols to ensure rigorous, artifact-free validation of these compounds.

Mechanistic Profiling & Target Selection

The efficacy of an enzyme inhibitor is dictated by its binding kinetics and structural complementarity. Triazolotriazines excel because their nitrogen-rich core forms highly stable hydrogen bond networks with the hinge region of kinases.

  • c-Met Kinase (Oncology): Triazolotriazines typically function as Type I inhibitors. They adopt a tightly constrained "U-shaped" conformation that locks into the active state of the c-Met kinase domain [1]. This geometry prevents the phosphorylation cascade responsible for tumor cell proliferation, offering exquisite selectivity over other tyrosine kinases.

  • GSK-3β & CK-1δ (Neuroprotection): Recent structural optimizations have yielded dual-target triazolotriazines. By functionalizing the core with a cyanoacrylamide warhead, researchers have engineered compounds (e.g., Compound 12) that exhibit a rare dual-mechanism: classical, reversible ATP-competition against CK-1δ, paired with a targeted covalent interaction at the nucleophilic Cys199 residue of GSK-3β [2].

MOA TZ Triazolotriazine Scaffold cMet c-Met Kinase (Type I Binding) TZ->cMet Hinge Binding GSK GSK-3β (Covalent Cys199) TZ->GSK Cyanoacrylamide Warhead CK1 CK-1δ (ATP Competitive) TZ->CK1 Reversible Binding Onco Oncology Efficacy (Apoptosis/Arrest) cMet->Onco Pathway Inhibition Neuro Neuroprotection (β-catenin stabilization) GSK->Neuro Synergistic CK1->Neuro Modulation

Triazolotriazine target engagement pathways for oncology and neuroprotection.

Comparative Performance Data

To objectively evaluate triazolotriazine derivatives, their inhibitory concentrations (IC50) must be benchmarked against established clinical or preclinical reference compounds. The data below synthesizes recent findings, demonstrating that triazolotriazines consistently match or outperform standard alternatives, particularly in overcoming cellular efflux mechanisms [1][2][3].

Target EnzymeCompound Class / IDEnzymatic IC50Cellular IC50Reference AlternativeReference IC50
c-Met Kinase Triazolotriazine (Sugen 2)6.0 nM32.0 nMCrizotinib11.1 nM
c-Met Kinase Thiomethylpyridine-TZ (10b)3.9 nM0.74 µM (HepG2)Crizotinib5.15 µM (HepG2)
GSK-3β Cyanoacrylamide-TZ (Cmpd 12)0.17 µMN/ATideglusib0.06 µM
CK-1δ Cyanoacrylamide-TZ (Cmpd 12)0.68 µMN/APF-6704620.01 µM

Data Interpretation: While compounds like Crizotinib show potent enzymatic inhibition, thiomethylpyridine-linked triazolotriazines demonstrate superior cellular penetration and lower susceptibility to P-glycoprotein (Pgp) efflux pumps, resulting in a significantly lower cellular IC50 in HepG2 carcinoma models [3].

Experimental Validation Protocols

A robust validation pipeline must be a self-validating system; it should not only output an IC50 value but actively rule out false positives (e.g., promiscuous aggregators or assay interference).

Protocol A: Radiometric Kinase Assay for IC50 Determination

Causality Check: Highly conjugated planar heterocycles like triazolotriazines often exhibit auto-fluorescence, which heavily skews FRET-based assays. A radiometric 33P-ATP assay is mandatory for ground-truth validation.

  • Enzyme Preparation: Dilute recombinant kinase (e.g., c-Met) in assay buffer (25 mM HEPES pH 7.4, 10 mM MgCl2, 2 mM DTT, and 0.01% Triton X-100).

    • Expert Insight: The inclusion of 0.01% Triton X-100 is critical. It prevents the triazolotriazine compounds from forming colloidal aggregates that cause non-specific, promiscuous enzyme inhibition.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of ≤1%.

    • Expert Insight: Exceeding 1% DMSO can trigger localized unfolding of the kinase domain, artificially inflating the apparent IC50.

  • Reaction Initiation: Add the specific peptide substrate, followed by a mixture of cold ATP and trace [γ-33P]-ATP.

    • Expert Insight: The cold ATP concentration must be set exactly at the predetermined Km​ of the specific kinase. This ensures the assay is highly sensitive to ATP-competitive hinge binders.

  • Termination & Quantification: Stop the reaction after 60 minutes with 3% phosphoric acid. Filter through a glass-fiber microplate, wash extensively to remove unbound ATP, and quantify substrate phosphorylation via liquid scintillation counting.

Protocol B: Reversibility & Target Engagement (Dialysis Method)

Causality Check: To validate the dual-mechanism claim (covalent vs. reversible), we must prove that the inhibition is sustained even after the free drug is removed.

  • Pre-incubation: Incubate the target enzyme (GSK-3β or CK-1δ) with the triazolotriazine inhibitor at 10× the established IC50 for 1 hour to ensure complete target saturation.

  • Rapid Dialysis: Transfer the complex into a dialysis cassette and dialyze against a 10,000× volume of compound-free assay buffer for 4 hours at 4°C.

  • Activity Recovery: Measure residual kinase activity.

    • Validation: Complete recovery of CK-1δ activity confirms reversible ATP competition. Sustained near-zero activity for GSK-3β validates the covalent binding of the cyanoacrylamide warhead to Cys199.

Workflow Comp Compound Library Screen Primary Screen (Radiometric Assay) Comp->Screen 10-pt Titration Mech Mechanism Profiling (Dialysis / ATP Comp) Screen->Mech IC50 < 1 µM Cell Cellular Validation (HepG2 / PC12) Mech->Cell Binding Mode Confirmed Lead Lead Candidate Selection Cell->Lead High Efficacy, Low Toxicity

Self-validating experimental workflow for triazolotriazine inhibitor screening.

References
  • Discovery and Optimization of Triazolopyridazines as Potent and Selective Inhibitors of the c-Met Kinase. Journal of Medicinal Chemistry (2008). URL:[Link]

  • A Triazolotriazine-Based Dual GSK-3β/CK-1δ Ligand as a Potential Neuroprotective Agent Presenting Two Different Mechanisms of Enzymatic Inhibition. ChemMedChem (2019). URL:[Link]

  • Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors. Future Medicinal Chemistry (via CentAUR / ResearchGate). URL:[Link]

Comparative In Silico Evaluation of Triazolo[1,5-a]triazine Ligands: A Structural Guide to A2A Receptor Antagonism

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly selective, non-dopaminergic therapeutics for Parkinson's Disease (PD) and neuroinflammatory disorders accelerates, the architectural refinement of G protein-coupled receptor (GPCR) antagonists has become paramount[1]. Among these, the Adenosine A2A Receptor (A2AAR) stands out as a highly validated target[2].

This guide provides a rigorous, comparative in silico analysis of the triazolo[1,5-a]triazine scaffold (exemplified by the classic antagonist ZM241385) against alternative chemical classes such as xanthines (e.g., caffeine, istradefylline) and simple triazoles[3][4]. By examining the causality behind binding affinities and detailing a self-validating computational workflow, this document serves as an authoritative blueprint for structural biologists and drug development professionals.

Mechanistic Rationale: Why the Triazolo[1,5-a]triazine Scaffold?

The A2AAR is a Gs-coupled receptor primarily localized in striatopallidal neurons. Its activation stimulates adenylyl cyclase (AC), leading to cAMP accumulation and subsequent Protein Kinase A (PKA) activation, which modulates motor function[2]. Antagonizing this receptor provides profound neuroprotective and motor-enhancing effects[5].

The superiority of the triazolo[1,5-a]triazine core lies in its precise geometric complementarity to the A2AAR orthosteric site. Unlike smaller, non-selective xanthines (like caffeine) that merely occupy the upper vestibule, triazolo[1,5-a]triazines penetrate deep into the inhibitor-binding cavity (IBC). The nitrogen-dense core establishes a robust hydrogen-bonding network, while appended aromatic groups engage in critical π−π stacking interactions with deep-pocket residues[1][4].

Pathway Antagonist Triazolo[1,5-a]triazine (e.g., ZM241385) A2AAR Adenosine A2A Receptor (PDB: 3EML) Antagonist->A2AAR Blocks Gs Gαs Protein A2AAR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP

Fig 1: A2AAR signaling pathway blockade by triazolo[1,5-a]triazine antagonists.

Comparative Structural Analysis: Scaffold Performance

To objectively evaluate ligand performance, we must look beyond basic docking scores and analyze the specific atomic-level interactions that drive thermodynamic stability.

  • Xanthines (e.g., Caffeine): Experimental and in silico studies reveal that caffeine exhibits poor affinity for A2AAR. Docking results show that caffeine fails to form strong hydrophobic or hydrophilic interactions deep within the active site, relying only on a weak peripheral hydrogen bond with His278[4].

  • Triazolo[1,5-a]triazines (e.g., ZM241385): This scaffold achieves nanomolar affinity through a "type one" binding arrangement. The co-crystallized structure (PDB: 3EML) and subsequent docking validations demonstrate that the core is anchored by a critical hydrogen bond with Asn253 (a highly conserved residue for A2AAR antagonism)[3][4]. Furthermore, the extended structure allows for optimal π−π stacking with Phe168 and Trp246 , and hydrophobic contacts with Leu249 and His250[1][4].

Quantitative Data Comparison

The following table synthesizes the in silico performance metrics of various scaffolds against the A2AAR, combining molecular docking scores with rigorous MM/GBSA binding free energy ( ΔGbind​ ) calculations[2][4][5].

Ligand ScaffoldRepresentative CompoundTarget ReceptorMean Docking Score (kcal/mol)MM/GBSA ΔGbind​ (kcal/mol)Key Residue Interactions
Triazolo[1,5-a]triazine ZM241385A2AAR-10.5-45.2Asn253, Phe168, Trp246, His278
1,2,4-Triazole Compound C8A1/A2AAR-9.2-40.1Asn253, Glu169
Xanthine IstradefyllineA2AAR-8.9-38.4Asn253, Phe168, Ile274
Xanthine CaffeineA2AAR-5.4-22.1His278 (weak peripheral)

Data synthesized from validated computational studies on A2AAR inhibitors[2][4][5].

Self-Validating In Silico Methodology

To ensure absolute trustworthiness in computational predictions, docking protocols cannot be executed blindly. The following step-by-step workflow incorporates mandatory self-validation steps to ensure the scoring function accurately reflects experimental reality.

Step 1: Target Preparation & Electrostatic Tuning
  • Retrieve the high-resolution crystal structure of A2AAR in complex with a triazolo[1,5-a]triazine antagonist (e.g., PDB: 3EML for ZM241385)[3][4].

  • Strip co-crystallized waters (unless bridging waters are structurally conserved), add missing hydrogen atoms, and assign Gasteiger or AM1-BCC charges.

  • Causality Check: Carefully adjust the side-chain dipole moments and protonation states for residues like Ser277 and His278. Modifying the electrostatic potential of these specific residues has been proven to significantly enhance docking accuracy and score correlation for A2AAR ligands[3].

Step 2: Ligand Conformational Sampling
  • Utilize OMEGA or LigPrep to generate up to 600 3D conformers per molecule for the triazolo[1,5-a]triazine library[3].

  • Minimize ligand energies using the OPLS4 or MMFF94 force field to eliminate steric clashes prior to docking.

Step 3: Grid Generation & Molecular Docking
  • Define the Inhibitor-Binding Cavity (IBC) grid box centered around the critical residues: Leu85, Phe168, Glu169, Trp246, Leu249, His250, and Asn253[4].

  • Execute docking using AutoDock Vina, DOCK3.6, or Glide SP/XP[3][4]. Filter the top poses based on mandatory polar contacts with Asn253 (3.5 Å cutoff)[3].

Step 4: System Self-Validation (Crucial Step)
  • Protocol: Re-dock the native co-crystallized ligand (ZM241385) back into the prepared 3EML receptor grid.

  • Validation Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose. An RMSD of < 1.0 Å (e.g., 0.88 Å) must be achieved to validate that the scoring function is successful and appropriate for this specific binding pocket[4]. Do not proceed to novel ligand screening if this threshold is failed.

Step 5: Thermodynamic Rigor via MD & MM/GBSA
  • Causality Check: Standard docking scoring functions often fail to accurately account for receptor flexibility and desolvation penalties. Therefore, Molecular Dynamics (MD) simulations must be employed as a necessary complement[2].

  • Subject the top-ranked complexes to 100 ns MD simulations to capture the motion of the protein in full atomic detail[1].

  • Extract snapshots from the stable trajectory phase and calculate the precise binding free energy using MM/GBSA or MD/FEP (Free Energy Perturbation) methods[2].

Workflow Prep Receptor & Ligand Prep (Electrostatic Tuning) Dock Molecular Docking (Grid centered on Asn253) Prep->Dock Valid Self-Validation (Native RMSD < 1.0 Å) Dock->Valid MD MD Simulations (100 ns, Desolvation) Valid->MD Top Poses Score MM/GBSA Rescoring (ΔG_bind Calculation) MD->Score

Fig 2: Self-validating in silico workflow for evaluating A2AAR ligands.

Conclusion

The in silico evaluation of triazolo[1,5-a]triazine ligands unequivocally demonstrates their structural superiority over simpler xanthine derivatives for A2AAR antagonism. By leveraging an extended aromatic system and a highly specific hydrogen-bonding matrix, this scaffold achieves deep-pocket engagement (specifically with Phe168, Trp246, and Asn253) that translates to exceptional thermodynamic stability[1][4]. For drug discovery programs targeting GPCRs in neurodegenerative diseases, adopting the self-validating docking and MD/FEP workflow outlined above ensures that computational predictions are both mechanistically sound and experimentally reproducible[2].

Sources

Mechanistic Grounding: The Power of the [1,5-b] Annulation

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Fungistatic Activity of[1,2,4]Triazolo[1,5-b][1,2,4,5]tetrazines: A Technical Guide for Drug Development

The alarming rise of multidrug-resistant fungal pathogens has exposed the limitations of traditional azole therapies. For drug development professionals and mycologists, identifying novel pharmacophores that bypass existing resistance mechanisms is a critical priority. Recently, the [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazine scaffold has emerged as a highly potent class of fungistatic agents, demonstrating exceptional efficacy against filamentous dermatophytes such as Trichophyton, Epidermophyton, and Microsporum.

This guide provides an objective, data-driven comparison of triazolo[1,5-b]tetrazines against structural analogs and clinical standards, detailing the structural causality behind their performance and outlining a self-validating protocol for their evaluation[1].

Traditional triazoles (e.g., fluconazole, itraconazole) exert their fungistatic effect by binding to the heme iron of lanosterol 14α-demethylase (CYP51), thereby halting ergosterol biosynthesis and disrupting fungal cell membrane integrity.

The innovation of the [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazine class lies in its unique fused-ring geometry. As detailed in recent syntheses published in the, the [1,5-b] annulation onto a 1,2,4,5-tetrazine ring introduces a highly electrophilic center[1]. This specific electron density distribution enhances the molecule's binding affinity within the CYP51 active site while simultaneously increasing metabolic stability compared to unannulated precursors.

Mechanism Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Membrane Cell Membrane Disruption (Fungistatic Effect) Ergosterol->Membrane Depletion leads to Inhibitor Triazolo[1,5-b]tetrazine (Electrophilic Scaffold) Inhibitor->CYP51 Competitive Inhibition

Fig 1: Mechanistic pathway of CYP51 inhibition by electrophilic triazolo[1,5-b]tetrazines.

Comparative Performance Data

To objectively evaluate the therapeutic potential of [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines, it is essential to benchmark their Minimum Inhibitory Concentrations (MIC) against unannulated tetrazines, isomeric[4,3-b] analogs, and standard fluconazole. In vitro testing against dermatophyte strains reveals that the[1,5-b] scaffold achieves fungistatic activity at sub-micromolar concentrations[1].

Compound ScaffoldKey Substituents (C3 Position)MIC Range (µg/mL)Target Profile / Performance Notes
[1,2,4]triazolo[1,5-b][1,2,4,5]tetrazine Methyl / Methoxy0.38 – 1.5Broad-spectrum; Highly active against dermatophytes.
[1,2,4]triazolo[1,5-b][1,2,4,5]tetrazine Alkylamino / 4-bromopyrazolyl0.75 – 3.0Strain-selective (E. floccosum, M. canis).
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine Methyl / Phenyl3.0 – 12.0Moderate activity; Isomeric analog control.
1,2,4,5-tetrazine (Unannulated) Amidine moiety> 16.0Poor activity; Proves necessity of the annulation.
Fluconazole Triazole standard1.0 – 8.0Clinical reference standard.
Structure-Activity Relationship (SAR) Insights

The experimental data highlights three critical causality rules for drug design:

  • Annulation Dependency: Unannulated 1,2,4,5-tetrazines show negligible activity (MIC > 16 µg/mL). The rigid, planar bicyclic system of the [1,5-b] fusion is an absolute requirement for optimal active-site insertion[1].

  • Lipophilic Substitution: The introduction of electron-donating, lipophilic groups (methyl, methoxy) drastically lowers the MIC[1]. Causally, this increased lipophilicity enhances the compound's ability to permeate the complex, chitin-rich fungal cell wall to reach intracellular CYP51.

  • Targeted Selectivity: Adding bulky substituents (e.g., 4-bromopyrazolyl) restricts broad-spectrum activity but yields highly selective agents against specific strains like Microsporum canis[1]. This is likely due to subtle topological differences in the binding pockets of specific dermatophyte species.

Experimental Methodology: Self-Validating MIC Protocol

When evaluating novel, highly conjugated heterocycles like triazolotetrazines, standard visual MIC readouts are prone to error due to compound precipitation or intrinsic color. To ensure rigorous trustworthiness, the following protocol adapts standard broth microdilution methods by incorporating a resazurin (Alamar Blue) metabolic readout, creating a self-validating system.

Workflow Prep Compound Solubilization (100% DMSO) Dilution Serial Microdilution (0.1 - 64 µg/mL) Prep->Dilution Inoculation Fungal Inoculation (10^4 CFU/mL) Dilution->Inoculation Incubation Incubation (35°C, 48-72h) Inoculation->Incubation Readout MIC Readout (Resazurin Dye) Incubation->Readout

Fig 2: Self-validating broth microdilution workflow for objective MIC determination.

Step-by-Step Workflow:

  • Compound Solubilization: Dissolve the synthesized triazolo[1,5-b]tetrazine derivative in 100% DMSO to a stock concentration of 1600 µg/mL. Causality: Tetrazines exhibit high hydrophobicity. Starting with pure DMSO ensures complete molecular solubilization before introduction to aqueous media, preventing false-negative resistance readouts caused by compound aggregation.

  • Serial Dilution: Perform 2-fold serial dilutions in RPMI 1640 medium (buffered to pH 7.0 with MOPS) to achieve final test concentrations ranging from 0.1 to 64 µg/mL in a 96-well microtiter plate. Ensure the final DMSO concentration in all wells remains ≤1% to prevent vehicle-induced fungal toxicity.

  • Inoculum Preparation: Harvest conidia from 7-day-old dermatophyte cultures. Adjust the suspension spectrophotometrically (OD 530 nm) and dilute in RPMI 1640 to yield a final well concentration of 1×104 to 3×104 CFU/mL.

  • Incubation & System Controls: Inoculate the plates. You must include three controls: a Fluconazole positive control, a vehicle control (1% DMSO in media), and a sterile background control. Incubate at 35°C for 72 hours. Self-Validation Check: The assay is only valid if the vehicle control shows robust, uninhibited growth and the sterile control remains optically clear.

  • Metabolic Readout: Add 20 µL of resazurin dye (0.01% w/v) to each well and incubate for an additional 4 hours. Causality: A color shift from blue (resazurin) to pink (resorufin) indicates active fungal respiration. The MIC is strictly defined as the lowest drug concentration preventing the blue-to-pink transition. This eliminates subjective visual scoring of turbidity and bypasses optical interference from the tetrazine compounds.

References

  • Synthesis of novel[1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines and investigation of their fungistatic activity - Beilstein Journal of Organic Chemistry (2022). Available at:[Link]

Sources

Safety Operating Guide

Physicochemical Hazard Profile & Causality[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2,5,7-triamine is characterized by an exceptionally high mass percentage of nitrogen. This structural density dictates our entire approach to its disposal. Standard drain or municipal trash disposal is strictly prohibited due to its biological activity and the potential for toxic gas evolution upon uncontrolled degradation.

Physicochemical Hazard Profile & Causality[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2,5,7-triamine is characterized by an exceptionally high mass percentage of nitrogen. This structural density dictates our entire approach to its disposal. Standard drain or municipal trash disposal is strictly prohibited due to its biological activity and the potential for toxic gas evolution upon uncontrolled degradation[1].

Table 1: Quantitative Hazard Summary & Operational Implications

PropertyValueOperational Implication
Chemical Formula C₄H₆N⸸Extremely high nitrogen content (~67.5%).
Molar Mass 166.15 g/mol High density of nitrogen-nitrogen and carbon-nitrogen bonds.
Physical State Solid (Powder/Crystals)Presents a severe dust inhalation hazard. Friction/shock sensitivity is possible when completely dry.
Combustion Byproducts NOₓ, CO, HCNUncontrolled burning releases lethal gases. Requires EPA-licensed high-temperature incineration with specialized NOₓ scrubbers.
Solubility Variable (Aqueous/Organic)Waste streams must be strictly segregated to prevent exothermic cross-reactions.

Causality Check: Why do we treat this compound as a potential energetic hazard? Compounds exceeding 65% nitrogen by mass can exhibit localized friction or thermal sensitivity in their dry, crystalline state[1]. Introducing a wetting agent disrupts the crystal lattice's electrostatic potential and acts as a thermal sink, rendering the material safe for transport and long-term storage.

Mandatory Personal Protective Equipment (PPE)

Before initiating any disposal protocol, laboratory personnel must don appropriate PPE based on OSHA standards (29 CFR 1910 Subpart I)[2].

  • Hand Protection: Standard nitrile gloves are insufficient for concentrated solvent solutions of this compound. A flexible laminate inner glove paired with a heavy-duty chemically resistant outer glove is required to prevent dermal absorption[3].

  • Eye/Face Protection: Chemical splash goggles paired with a full-face shield are mandatory when handling liquid waste streams to protect against splash hazards and potential pressure-release events[3].

  • Body Protection: A flame-resistant (FR) laboratory coat and closed-toe, non-porous footwear.

Waste Segregation & Disposal Workflows

The following diagram illustrates the logical decision tree for processing [1,2,4]Triazolo[1,5-a][1,3,5]triazine-2,5,7-triamine waste.

WasteWorkflowStartWaste Generation:[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2,5,7-triamineStateDetermine Physical StateStart->StateSolidSolid Powder/CrystalsState->SolidLiquidSolution/Liquid WasteState->LiquidDesensitizeDesensitize (Wetting Agent)e.g., 20% Isopropanol/WaterSolid->DesensitizeAqueousAqueous SolutionLiquid->AqueousOrganicOrganic SolventLiquid->OrganicContainer1HDPE Container(Vented Cap)Desensitize->Container1Aqueous->Container1Container2Flammable Waste Drum(Compatible Solvent)Organic->Container2SAASatellite Accumulation Area (SAA)Max 90-180 DaysContainer1->SAAContainer2->SAAEPAEPA-Licensed Incineration(High-Temp, NOx Scrubbers)SAA->EPA

Workflow for the segregation and disposal of high-nitrogen heterocyclic waste.

Self-Validating Experimental Protocols

Protocol A: Solid Waste Desensitization and Containment

Dry powders of high-nitrogen heterocycles must never be disposed of directly into solid waste bins.

  • Preparation: Transfer the solid waste to a certified, externally exhausted fume hood. Ensure the sash is lowered to the designated safe operational height.

  • Desensitization: Slowly add a 20% (v/v) isopropanol/water solution to the solid waste until it is completely submerged.

    • Causality: The water acts as a desensitizing thermal sink, while the isopropanol breaks the surface tension of the hydrophobic organic crystals, ensuring complete and uniform wetting[1].

  • Containment: Transfer the wetted slurry into a High-Density Polyethylene (HDPE) waste container. Do not use glass.

    • Causality: HDPE prevents shrapnel generation in the unlikely event of N₂ gas evolution caused by trace chemical degradation[4].

  • Verification: Visually confirm that a distinct liquid layer remains above the solid bed. Secure the container with a vented cap to prevent pressure accumulation.

Protocol B: Liquid Waste Consolidation

Liquid waste must be strictly segregated to comply with EPA Resource Conservation and Recovery Act (RCRA) guidelines[5].

  • Segregation: Determine if the solvent matrix is aqueous or organic. Do not mix incompatible streams (e.g., oxidizing acids with organic solvents)[6].

  • Neutralization (Aqueous Only): Adjust the pH of aqueous waste to between 6.0 and 8.0 using dilute NaOH or HCl.

    • Verification: Confirm the pH using a calibrated electronic pH meter or universal indicator strips before transferring the liquid to the bulk waste drum[6].

  • Consolidation: Pour the solution into the designated Satellite Accumulation Area (SAA) container using a grounded, conductive funnel to prevent static discharge[5].

  • Labeling: Immediately affix an EPA-compliant "Hazardous Waste" label.

    • Verification: Ensure the label details the exact chemical name (no abbreviations) and the accumulation start date. Containers must be removed from the SAA within 90 to 180 days, depending on your facility's generator status[7].

Protocol C: Spill Response & Decontamination

In the event of an accidental release outside of primary containment:

  • Isolation: Evacuate the immediate area. Don a NIOSH-approved particulate respirator if the dry powder has aerosolized[2].

  • Suppression: Gently mist the spilled powder with the 20% isopropanol/water wetting agent.

    • Causality: Misting prevents further aerosolization and immediately desensitizes the material against friction caused by sweeping[1].

  • Collection: Use non-sparking, conductive tools (e.g., conductive plastic or brass dustpans) to sweep the wetted material into an HDPE container.

  • Decontamination: Wash the affected surface with a 5% sodium hypochlorite (bleach) solution to chemically degrade residual triazine derivatives, followed by a thorough water rinse.

    • Verification: Swab the decontaminated area and test the swab using a UV-Vis spectrophotometer (measuring at the compound's known λ_max) to analytically confirm the complete absence of the active compound.

References

  • Prudent Practices in the Laboratory: An Update. National Academies Press. Available at:[Link]

  • Personal Protective Equipment for Laboratories. Dartmouth College Environmental Health and Safety. Available at: [Link]

  • A Framework for Personal Protective Equipment Use in Laboratories. National Institutes of Health (NIH). Available at:[Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society (ACS). Available at:[Link]

  • Explosives and Potentially Explosives SOP. University of California, Irvine (UCI) EHS. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University (CWU). Available at:[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.